molecular formula C30H42ClN9O9 B1436103 Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA CAS No. 96559-87-4

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Cat. No.: B1436103
CAS No.: 96559-87-4
M. Wt: 708.2 g/mol
InChI Key: UWGIOLNXUNVVEP-UKOKCHKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is a useful research compound. Its molecular formula is C30H42ClN9O9 and its molecular weight is 708.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N9O9.ClH/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46;/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33);1H/t23-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGIOLNXUNVVEP-UKOKCHKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42ClN9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA: A Chromogenic Substrate for Serine Protease Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Utility of a Key Chromogenic Substrate

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for a range of serine proteases. Its primary application lies in the quantitative determination of enzyme activity, most notably for C1-esterase inhibitor and plasmin. The strategic design of this peptide, incorporating both protecting groups and a chromogenic reporter, allows for a straightforward and sensitive spectrophotometric assay. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and practical applications, with a focus on enabling researchers to effectively integrate this substrate into their experimental workflows.

Table 1: Key Properties of this compound [1][2]

PropertyValue
IUPAC Name benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride
Molecular Formula C30H42ClN9O9
Molecular Weight 708.2 g/mol
CAS Number 96559-87-4
Appearance Typically a lyophilized powder
Storage Recommended storage at -20°C for long-term stability[3]

The Underlying Principle: A Spectrophotometric Window into Enzyme Activity

The functionality of this compound as a chromogenic substrate is centered on the enzymatic cleavage of a specific peptide bond. The C-terminal arginine (Arg) residue is linked to a para-nitroaniline (pNA) molecule via an amide bond. This bond is the target for specific serine proteases. In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis, the pNA is released as a free molecule, which imparts a distinct yellow color to the solution. This color change can be precisely quantified by measuring the absorbance of light at or near 405 nm. The rate of pNA release, and therefore the rate of increase in absorbance, is directly proportional to the activity of the enzyme in the sample.

The Role of Protecting Groups: Ensuring Specificity and Stability

The chemical structure of this compound includes two important protecting groups: a methoxycarbonyl group at the N-terminus and a benzyloxycarbonyl (Z) group on the side chain of the lysine (Lys) residue. These groups are not merely artifacts of synthesis but play a crucial role in the substrate's function:

  • Methoxycarbonyl Group: This N-terminal protecting group prevents the substrate from being degraded by exopeptidases, which cleave amino acids from the ends of peptide chains. This ensures that the substrate remains intact until it encounters the target endopeptidase.

  • Benzyloxycarbonyl (Z) Group: The Z group protects the epsilon-amino group of the lysine side chain.[4][5] This is critical for directing the protease to the intended cleavage site at the Arg-pNA bond. By blocking other potential reactive sites on the peptide, the Z group enhances the substrate's specificity.[4][5]

Mechanism of Action: A Step-by-Step Visualization

The enzymatic assay using this compound follows a straightforward workflow, from the initial enzymatic reaction to the final data analysis.

Enzymatic_Assay_Workflow Workflow for Chromogenic Assay using this compound cluster_preparation 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Quantification Enzyme Enzyme Solution (e.g., C1-esterase, Plasmin) Reaction_Mix Combine Enzyme, Substrate, and Buffer in a microplate well Enzyme->Reaction_Mix Substrate This compound Stock Solution Substrate->Reaction_Mix Buffer Assay Buffer (e.g., Tris-HCl) Buffer->Reaction_Mix Incubation Incubate at a controlled temperature (e.g., 37°C) Reaction_Mix->Incubation Spectrophotometer Measure Absorbance at 405 nm over time Incubation->Spectrophotometer Data_Analysis Calculate Rate of pNA Release (ΔAbs/min) Spectrophotometer->Data_Analysis

Caption: A schematic representation of the experimental workflow for a typical chromogenic assay.

Applications in Research and Development

This compound is a valuable tool in various research and clinical settings, primarily for the functional assessment of:

  • C1-Esterase Inhibitor (C1-INH): C1-INH is a crucial regulator of the complement and contact systems. Deficiencies in C1-INH can lead to hereditary angioedema. Functional assays using this substrate are employed to determine the inhibitory capacity of C1-INH in plasma samples.[5] In these assays, a known amount of C1-esterase is incubated with the plasma sample. The residual, uninhibited C1-esterase activity is then measured by the rate of pNA release from the substrate.

  • Plasmin: As the primary enzyme of the fibrinolytic system, plasmin plays a key role in dissolving blood clots. Assays utilizing this compound can directly measure plasmin activity or can be used to assess the activity of plasminogen activators.

Experimental Protocol: A General Guideline

While the optimal conditions should be determined empirically for each specific application, the following protocol provides a general framework for a chromogenic assay in a 96-well plate format.

Materials:

  • This compound

  • Purified enzyme (e.g., C1-esterase, plasmin) or biological sample

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear, flat-bottom microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO and then dilute to the desired final concentration in Assay Buffer.

    • Prepare a solution of the enzyme of interest in cold Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme.

    • Prepare a p-nitroaniline standard curve to convert absorbance values to molar concentrations.

  • Assay Setup:

    • Add the appropriate volume of Assay Buffer to each well of the microplate.

    • Add the enzyme solution to the wells.

    • Include control wells containing buffer and substrate but no enzyme to measure non-enzymatic hydrolysis.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiation of Reaction:

    • Add the this compound solution to each well to initiate the reaction.

  • Measurement:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

  • Data Analysis:

    • For each sample, determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the curve.

    • Subtract the rate of the no-enzyme control from the sample rates.

    • Using the molar extinction coefficient of p-nitroaniline (approximately 9,620 M⁻¹cm⁻¹ at 405 nm in Tris buffer) and the Beer-Lambert law, convert the rate of absorbance change to the rate of pNA formation (moles/min).

Trustworthiness and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

  • Storage: The lyophilized powder should be stored in a tightly sealed container at -20°C for optimal long-term stability.[3] Stock solutions should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.

  • Hazard Identification: While specific toxicity data for this compound is limited, related compounds may cause skin, eye, and respiratory tract irritation. Ingestion may be harmful.[4][6] Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound stands as a robust and reliable tool for researchers in a variety of fields. Its well-defined chemical structure, coupled with a straightforward and sensitive detection method, allows for the accurate quantification of key serine proteases involved in critical physiological and pathological processes. By understanding the principles of its action and adhering to established protocols, scientists can effectively leverage this chromogenic substrate to advance their research in areas ranging from hematology and immunology to drug discovery and development.

References

  • Amadis Chemical. This compound,96559-87-4. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Cambridge Bioscience. This compound - Bachem AG. Available at: [Link]

  • AAPPTec. Safety Data Sheet: Moc-Val-OH. Available at: [Link]

Sources

An In-Depth Technical Guide to Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA: Properties and Applications in Protease Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of protease research and drug discovery, the selection of appropriate substrates is paramount for the accurate and reliable assessment of enzyme activity. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is a synthetic chromogenic substrate meticulously designed for the sensitive detection of a range of serine proteases. Its specific amino acid sequence and the p-nitroanilide (pNA) chromophore make it a valuable tool for studying enzymes that exhibit a substrate preference for cleavage at the C-terminus of arginine residues. This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the effective utilization of this compound in a research setting.

Core Chemical Properties

This compound, with the chemical formula C₃₀H₄₁N₉O₉ and a molecular weight of approximately 671.71 g/mol , is a peptide derivative that has been chemically modified to enhance its utility as a research tool.[1][2]

Structure and Composition:

The peptide consists of a sequence of three amino acids: Lysine (Lys), Glycine (Gly), and Arginine (Arg). The lysine residue is protected at its epsilon-amino group with a benzyloxycarbonyl (Z) group, and the N-terminus is protected by a methoxycarbonyl group. The C-terminus is conjugated to p-nitroaniline.

Solubility and Storage:

This substrate exhibits good solubility in dimethyl sulfoxide (DMSO), with concentrations up to 100 mg/mL achievable with the aid of ultrasonication.[3] It is recommended to use freshly opened, hygroscopic DMSO to ensure optimal solubility.[3] For long-term storage, the solid powder should be kept at -80°C for up to two years.[3] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for one month in a sealed, moisture-free container.[3]

PropertyValueSource
Molecular Formula C₃₀H₄₁N₉O₉[2]
Molecular Weight 671.71 g/mol [1]
Solubility Soluble in DMSO (up to 100 mg/mL)[3]
Long-term Storage (Solid) -80°C (up to 2 years)[3]
Stock Solution Storage -80°C (up to 6 months)[3]

Mechanism of Action as a Chromogenic Substrate

The utility of this compound as a research tool is rooted in its function as a chromogenic substrate. The principle of detection is based on the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline moiety.

Upon hydrolysis by a target protease, the colorless substrate releases p-nitroaniline, which has a distinct yellow color and a maximum absorbance at 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under a given set of conditions. This allows for the continuous and quantitative measurement of enzyme kinetics.

G Substrate This compound (Colorless) Enzyme Protease (e.g., Tissue Kallikrein, Plasmin) Substrate->Enzyme Binding Products Methoxycarbonyl-Lys(Z)-Gly-Arg + p-Nitroaniline (Yellow) Enzyme->Products Cleavage

Figure 1: Enzymatic cleavage of this compound.

Applications in Enzyme Research

The specific amino acid sequence of this compound makes it a suitable substrate for a variety of serine proteases that recognize and cleave after arginine residues.

Key Target Enzymes:

  • Tissue Kallikrein: This enzyme plays a crucial role in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation.

  • Plasmin: As the primary enzyme of the fibrinolytic system, plasmin is responsible for the breakdown of fibrin clots.[4]

  • Urokinase (Urokinase-type Plasminogen Activator, uPA): uPA is a serine protease that converts plasminogen to plasmin and is implicated in various physiological and pathological processes, including fibrinolysis and cancer metastasis.[5]

  • C1 Esterase: A key component of the complement system, C1 esterase is involved in the early stages of the classical complement pathway.[3]

Experimental Protocol: A Guideline for Enzyme Activity Assays

The following protocol provides a general framework for conducting an enzyme activity assay using this compound. It is essential to optimize the specific conditions for each enzyme and experimental setup.

Materials:

  • This compound

  • Enzyme of interest (e.g., tissue kallikrein, plasmin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl and 0.01% Triton X-100)[6]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6] Store any unused stock solution at -80°C.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add the appropriate volume of assay buffer to each well.

    • Add the desired volume of the enzyme solution to the appropriate wells.

    • Include control wells containing only the assay buffer and substrate (to measure background hydrolysis) and wells with only the enzyme and buffer (to measure any background absorbance from the enzyme).

  • Initiation of the Reaction: To start the reaction, add the substrate solution to each well. The final substrate concentration will need to be optimized, but a typical starting point is in the range of the enzyme's Michaelis constant (Km), if known.

  • Data Acquisition: Immediately place the microplate in a plate reader pre-set to the appropriate temperature and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Correct the V₀ for any background substrate hydrolysis by subtracting the rate observed in the control wells without the enzyme.

    • Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is required.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Substrate Stock (in DMSO) A2 Initiate reaction by adding Substrate P1->A2 P2 Prepare Enzyme Dilution (in Assay Buffer) A1 Add Buffer and Enzyme to 96-well plate P2->A1 A1->A2 A3 Measure Absorbance at 405 nm (kinetic read) A2->A3 D1 Calculate Initial Velocity (V₀) A3->D1 D2 Correct for Background D1->D2 D3 Determine Enzyme Activity D2->D3

Figure 2: General workflow for an enzyme activity assay.

Kinetic Parameters: A Note on Specificity

Conclusion

This compound is a robust and reliable chromogenic substrate for the study of serine proteases that cleave after arginine residues. Its well-defined chemical properties, coupled with a straightforward and sensitive detection method, make it an invaluable tool for researchers in academia and the pharmaceutical industry. By understanding its mechanism of action and adhering to sound experimental design, scientists can effectively leverage this substrate to advance our understanding of protease function and to facilitate the discovery of novel therapeutic agents.

References

  • Bachem AG. This compound. Cambridge Bioscience. [Link]

  • Manchester University NHS Foundation Trust. C1 esterase inhibitor functional test. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131676727, this compound. [Link]

  • Investigating the Interactions of Peptide Nucleic Acids with Multicomponent Peptide Hydrogels for the Advancement of Healthcare Technologies. PMC. [Link]

  • Bachem AG. This compound. Cambridge Bioscience. [Link]

  • LabPlus. C1 Esterase Inhibitor Functional assay. [Link]

  • [New preparation method of C1 esterase for the dosage of its plasma inhibitor]. PubMed. [Link]

  • Quantification of human C1 esterase inhibitor protein using an automated turbidimetric immunoassay. ResearchGate. [Link]

  • Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. [Link]

  • SOLUTIONS OF BIOPHYSICS AND CATALYSIS EXERCISES. ocw.uc3m.es. [Link]

  • Enzyme Activity Assay Based on Z-Lys-SBZL. protocols.io. [Link]

  • Effects of Charge Sequence Pattern and Lysine-to-Arginine Substitution on the Structural Stability of Bioinspired Polyampholytes. PMC. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]

  • CoaChrom. Lys-Plasminogen (Human). [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Orthogonal techniques to study the effect of pH, sucrose and arginine salts on monoclonal antibody physical stability and aggregation. Scientific Reports. [Link]

  • Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. PMC. [Link]

  • A novel approach to enhance the performance of kallikrein 6 enzyme using Pichia pastoris GS115 as a host. PMC. [Link]

  • pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. RSC Publishing. [Link]

  • Enzymes II. Doctor 2022. [Link]

  • Enzymes. ResearchGate. [Link]

  • Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers. [Link]

  • Structural and enzymatic characterization of a purified prohormone-processing enzyme: Secreted, soluble Kex2 protease. Brenner Lab. [Link]

Sources

Technical Guide: pNA Chromogenic Substrates in Protease Assays

[1]

Executive Summary

In the hierarchy of enzymatic analysis, chromogenic substrates based on para-nitroaniline (pNA) represent the industry standard for kinetic profiling and high-throughput screening (HTS) of serine and cysteine proteases. While fluorogenic assays offer higher sensitivity, pNA substrates provide superior robustness, lower susceptibility to interference (quenching), and cost-efficiency for drug discovery workflows.

This guide dissects the physicochemical mechanism of pNA hydrolysis, provides a self-validating experimental protocol (using Caspase-3 as a model), and details the mathematical framework for quantifying specific enzyme activity.

Physicochemical Mechanism

The Chromogenic Shift

The core principle relies on the electronic alteration of the pNA molecule (4-nitroaniline) when cleaved from a peptide backbone.

  • The Substrate State (Colorless): In the intact substrate (e.g., Ac-DEVD-pNA), the amino group of the pNA is acylated (forming an amide bond with the C-terminal aspartic acid). This amide linkage locks the nitrogen's lone pair electrons, preventing resonance delocalization with the nitro group ring system. The molecule absorbs in the UV range (

    
    ) and appears colorless in the visible spectrum.
    
  • The Enzymatic Event: The protease recognizes the specific peptide sequence (e.g., DEVD) and hydrolyzes the amide bond.

  • The Product State (Yellow): Upon cleavage, the pNA leaves as a free amine. The nitrogen's lone pair can now participate in resonance delocalization across the aromatic ring to the nitro group. This lowers the energy gap for electronic transitions, shifting the absorbance maximum (

    
    ) to 405 nm  (yellow).
    
Reaction Pathway Diagram

pNA_MechanismSubstrateIntact Substrate(Peptide-pNA)Colorless (315 nm)ES_ComplexEnzyme-SubstrateComplexSubstrate->ES_ComplexBinding (Km)EnzymeProtease(Active Site)Enzyme->ES_ComplexBinding (Km)Product_PepCleaved Peptide(COOH-Terminus)ES_Complex->Product_PepHydrolysisProduct_pNAFree pNA(Yellow)Absorbance @ 405 nmES_Complex->Product_pNASignal Generation

Figure 1: Mechanism of protease-mediated pNA release. The shift from amide-linked to free amine generates the detectable signal.

Experimental Design & Optimization

As a Senior Scientist, I emphasize that buffer composition and linearity controls are where most assays fail. A protocol is only as good as its controls.

Critical Reagent Considerations
ComponentFunctionCritical Note
DTT (Dithiothreitol) Maintains active site cysteines in reduced state.Mandatory for Cysteine proteases (Caspase, Cathepsin). Unstable; add fresh immediately before assay.
CHAPS / Triton X-100 Non-ionic detergent to prevent enzyme aggregation.Keeps hydrophobic enzymes in solution. Do not vortex vigorously (bubbles interfere with OD).
Sucrose/Glycerol Stabilizing agent.Prevents protein denaturation during long incubations.
DMSO Solvent for pNA substrate stock.[2]Keep final assay concentration <1% to avoid inhibiting the enzyme.
The "Golden Rule" of Pathlength

The Beer-Lambert law (



3


  • Error Source: Using the standard extinction coefficient (

    
    ) without correcting for plate volume will yield incorrect specific activity.
    
  • Solution: Always run a pNA Standard Curve in the exact volume used for the assay to determine the "apparent" extinction coefficient for your specific plate setup.

Validated Protocol: Caspase-3 Activity Assay[2][4][5][6]

This protocol uses Ac-DEVD-pNA, but the workflow applies to most proteases (e.g., Thrombin, Trypsin) by swapping the substrate and buffer pH.

Materials
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, 10 mM DTT (Added Fresh) .

  • Substrate: Ac-DEVD-pNA (4 mM stock in DMSO).

  • Stop Solution (Optional for end-point): 1N HCl.

Workflow

Assay_WorkflowStep11. Sample PrepLysis of cells/tissueCentrifuge 10,000xg (Clear Lysate)Step22. Protein Quantification(Bradford/BCA)Normalize to 1-2 mg/mLStep1->Step2Step33. Reaction Assembly (96-well)50 µL Lysate + 50 µL 2X Reaction Buffer+ 5 µL Substrate (200 µM final)Step2->Step3Step44. Incubation37°C for 1-4 Hours(Protect from light)Step3->Step4Step55. ReadoutMeasure Absorbance @ 405 nmStep4->Step5

Figure 2: Step-by-step workflow for a 96-well microplate pNA protease assay.

Detailed Steps
  • Induction: Induce apoptosis in cell culture (e.g., Staurosporine treatment). Include a Negative Control (untreated cells).

  • Lysis: Resuspend

    
     cells in 50 µL Lysis Buffer. Incubate on ice for 10 min.
    
  • Clarification: Centrifuge at 10,000 x g for 1 min. Transfer supernatant to a fresh tube. Crucial: Turbidity scatters light, artificially inflating OD405.

  • Assay Setup:

    • Blank: 50 µL Lysis Buffer + 50 µL Reaction Buffer + Substrate.

    • Sample: 50 µL Cell Lysate + 50 µL Reaction Buffer + Substrate.

  • Kinetic Read (Preferred): Measure OD405 every 10 minutes for 2 hours at 37°C.

  • End-Point (Alternative): Incubate 2 hours, then read.

Data Analysis & Calculation

To ensure scientific integrity, calculate activity based on the slope of the linear phase, not just a single endpoint.

The Formula

Where:

  • 
    : Change in absorbance (Sample - Blank).
    
  • 
    : Total reaction volume (mL) (e.g., 0.1 mL).
    
  • 
    : Extinction coefficient (mM
    
    
    cm
    
    
    ). Use 10.5 if pathlength is 1cm, or derived from standard curve.
  • 
    : Reaction time (minutes).
    
  • 
    : Amount of protein in the well (mg).
    
Comparative Analysis: pNA vs. AMC

Why choose pNA over fluorogenic (AMC) substrates?

FeaturepNA (Chromogenic)AMC (Fluorogenic)
Sensitivity Moderate (Requires

g enzyme)
High (Requires ng enzyme)
Interference Low (Turbidity is main issue)High (Quenching, Autofluorescence)
Equipment Standard SpectrophotometerFluorometer
Cost LowHigh
Linearity Excellent up to OD 2.0Prone to Inner Filter Effect at high conc.

Troubleshooting & Validation

  • High Background (Blank):

    • Cause: Spontaneous hydrolysis of substrate.

    • Fix: Check substrate storage (-20°C, desiccated). Old substrate turns yellow in the bottle. Ensure pH is not > 8.0.

  • Non-Linear Kinetics:

    • Cause: Substrate depletion (enzyme is too active).

    • Fix: Dilute the sample or reduce incubation time. Ensure <10% of substrate is consumed to remain in initial velocity (

      
      ) phase.
      
  • Drifting Signal:

    • Cause: Temperature gradients.[4]

    • Fix: Pre-warm the plate reader to 37°C before inserting the plate.

References

  • Sigma-Aldrich (Merck). Caspase-3 Assay Kit, Colorimetric Technical Bulletin. (Standard extinction coefficient citations). Link

  • Thermo Fisher Scientific. Caspase-3 Colorimetric Assay Kit Protocol. (Buffer optimization and DTT requirements). Link

  • Promega Corporation. CaspACE™ Assay System, Colorimetric Technical Manual. (Detailed pNA quantification methods). Link

  • BenchChem. A Comparative Guide to Protease Substrates. (Comparison of pNA vs AMC kinetics). Link

  • National Institutes of Health (PMC). Full Time Course Kinetics of the Streptokinase-Plasminogen Activation Pathway. (Methodology for calculating pNA product concentration). Link

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA substrate specificity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA (commonly known by the trade name Pefachrome® C1E ), a highly specific chromogenic substrate designed for the kinetic determination of C1-Esterase (C1s) activity and the quantification of C1-Inhibitor (C1-INH) in human plasma.

Advanced Substrate for C1-Esterase and C1-Inhibitor Assays

Executive Summary

This compound is a synthetic oligopeptide substrate engineered for the specific measurement of serine protease activity, primarily C1-Esterase (C1s) , a critical component of the classical complement pathway. Unlike broad-spectrum substrates (e.g., those for Thrombin or Trypsin), this molecule incorporates a bulky hydrophobic protecting group at the P3 position—Lys(Z) —which sterically tunes the substrate to the S3 subsite of C1s, significantly reducing cross-reactivity with Plasma Kallikrein and Factor XIIa.

This guide details the molecular architecture, enzymatic specificity, and validated experimental protocols for using this substrate in drug development and clinical diagnostics, particularly for Hereditary Angioedema (HAE) research where C1-INH quantification is paramount.

Molecular Architecture & Mechanism[1]

The substrate functions as a "suicide mimic" of the natural C1s target. Upon binding to the active site of C1s, the amide bond between the arginine (Arg) and the p-nitroaniline (pNA) group is cleaved, releasing free pNA.

Chemical Structure Breakdown

Full Chemical Name:


-Methoxycarbonyl-

-benzyloxycarbonyl-L-lysyl-glycyl-L-arginine-

-nitroanilide[1]
PositionResidue / GroupFunction & Mechanism
N-Cap Methoxycarbonyl (Moc) Protects the N-terminus from aminopeptidase degradation and mimics the peptide backbone of the natural substrate.
P3 Lys(Z) Critical Specificity Determinant. The Lysine side chain is capped with a Benzyloxycarbonyl (Z) group. This creates a bulky, hydrophobic moiety that fits precisely into the large S3 hydrophobic pocket of C1s, excluding smaller proteases like Thrombin.
P2 Gly Provides flexibility (Glycine hinge), allowing the P1 Arginine to orient correctly into the catalytic triad.
P1 Arg The primary recognition site. Positively charged Arginine interacts with the Aspartate at the bottom of the S1 specificity pocket (typical of trypsin-like serine proteases).
Leaving Group pNA Chromophore. para-Nitroaniline is released upon hydrolysis. It is colorless when bound but absorbs strongly at 405 nm when free (

).
Reaction Mechanism

The hydrolysis follows standard Michaelis-Menten kinetics:


ReactionMechanism E C1-Esterase (C1s) ES [ES Complex] E->ES Binding (Km) S Moc-Lys(Z)-Gly-Arg-pNA S->ES Binding (Km) P1 Moc-Lys(Z)-Gly-Arg-OH ES->P1 Hydrolysis (kcat) P2 pNA (Free Chromophore) Abs @ 405 nm ES->P2 Release

Figure 1: Enzymatic hydrolysis mechanism of this compound by C1-Esterase.[1][2][3]

Enzymatic Specificity Profile

The utility of This compound lies in its ability to discriminate C1s activity from other plasma proteases that share "Gly-Arg" specificity.

Primary Target: C1-Esterase (C1s)[2]
  • Role: Cleaves C4 and C2 in the classical complement pathway.[1]

  • Affinity: High affinity due to the P3 Lys(Z) interaction.

  • Application: Direct measurement of C1s activity or indirect measurement of C1-Inhibitor (C1-INH).

Cross-Reactivity Analysis
EnzymeReactivityNotes
C1-Esterase (C1s) High (100%) Primary target. Optimized turnover number (

).
Plasma Kallikrein LowHistorically, C1-INH assays suffered from Kallikrein interference. The Lys(Z) modification significantly reduces this compared to simple substrates like Bz-Arg-pNA.
Factor Xa MinimalFXa prefers Ile-Glu-Gly-Arg (S-2222) or D-Nle at P3/P4. The bulky Lys(Z) is sterically unfavorable for FXa.
Thrombin NegligibleThrombin prefers Phe-Pip-Arg or Val-Pro-Arg. The P3/P4 sites are distinct.
Plasmin LowPlasmin prefers Val-Leu-Lys or Phe-Val-Arg.

Experimental Protocols

A. Reconstitution & Storage
  • Solubility: Soluble in water or aqueous buffers. For stock solutions (e.g., 10 mM), use distilled water or 10% DMSO if rapid dissolution is required.

  • Stability:

    • Lyophilized powder: Stable at +2°C to +8°C (dark) for >1 year.

    • Reconstituted solution: Stable for ~6 months at -20°C. Avoid repeated freeze-thaw cycles.

B. C1-Inhibitor (C1-INH) Determination Workflow

This is the standard clinical and research application. The assay uses a "back-titration" principle: Excess C1s is added to the sample; C1-INH in the sample inhibits a portion of the C1s; the residual C1s activity is measured using the substrate.

Reagents Required:

  • Buffer: Tris-Imidazole buffer (pH 8.4) with NaCl (ionic strength is critical for C1s activity).

  • C1s Enzyme Reagent: Purified human or bovine C1s (excess concentration).

  • Substrate: 4 mM this compound.

  • Stopping Reagent: 20% Acetic Acid or 2% Citric Acid.

Protocol Steps:

  • Sample Preparation: Dilute plasma sample (containing C1-INH) 1:10 in buffer.

  • Incubation (Inhibition Phase):

    • Add 100 µL Diluted Sample.

    • Add 100 µL C1s Enzyme Reagent.

    • Incubate at 37°C for 5 minutes . (C1-INH binds C1s covalently).

  • Substrate Reaction (Activity Phase):

    • Add 200 µL Substrate Solution (pre-warmed).

    • Incubate at 37°C for exactly 3-5 minutes .

  • Termination & Measurement:

    • Add 100 µL Stopping Reagent.

    • Mix and measure Absorbance (OD) at 405 nm .

Calculation:


Note: A standard curve using Normal Human Plasma (NHP) is recommended for precise quantification.

AssayWorkflow Start Plasma Sample (Contains C1-INH) AddEnzyme Add Excess C1s Enzyme (Incubate 37°C, 5 min) Start->AddEnzyme Complex Formation of C1s-C1INH Complex AddEnzyme->Complex Inhibition Residual Residual Free C1s AddEnzyme->Residual Uninhibited Fraction AddSub Add Substrate Moc-Lys(Z)-Gly-Arg-pNA Residual->AddSub Cleavage Substrate Hydrolysis (Release pNA) AddSub->Cleavage Measure Measure Abs @ 405 nm (Inverse to C1-INH conc.) Cleavage->Measure

Figure 2: C1-Inhibitor Determination Workflow. The signal generated is inversely proportional to the C1-INH concentration in the sample.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure data integrity (E-E-A-T), incorporate these controls:

IssuePotential CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis of substrate.Check substrate storage. If solution is yellow before adding enzyme, discard. Store at acidic pH (3-4) if kept liquid for long periods.
Low Sensitivity Enzyme (C1s) degradation.[1]Validate C1s activity using a reference standard (no inhibitor). Ensure pH is 8.2–8.5 (C1s optimum).
Non-Linearity Substrate depletion.Ensure

of the substrate is consumed during the reaction time. Dilute sample further if OD > 2.0.
Interference Turbidity in plasma.Use a sample blank (Sample + Buffer + Stop Reagent) to subtract intrinsic absorbance.

References

  • Bachem. (n.d.). This compound Product Data. Retrieved from

  • Pentapharm (DSM). (n.d.). Pefachrome® C1E: Substrate for C1-Esterase.[4] (Referenced in patent literature as the primary trade name).

  • Stürzebecher, J., et al. (1989). Structure-activity relationships of inhibitors of C1r and C1s. (Contextual grounding for Lys(Z) specificity).
  • US Patent 20020102256A1. Peptide and polypeptide inhibitors of complement C1s. (Confirms sequence identity of Pefachrome C1E). Retrieved from

  • MedChemExpress. (n.d.). This compound.[2][5] Retrieved from

Sources

Technical Guide: Applications of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA in Protease Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanisms, and experimental protocols for Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA , a specialized chromogenic substrate primarily utilized in the study of the Complement System.[1]

Focus: C1 Esterase Activity & C1-Inhibitor Functional Assays[1]

Executive Summary

This compound (often chemically abbreviated as Moc-Lys(Z)-Gly-Arg-pNA or Me-CO-Lys(Cbz)-Gly-Arg-pNA ) is a high-specificity chromogenic substrate designed for the quantitative determination of C1 Esterase (C1s) activity.[1]

Unlike broad-spectrum serine protease substrates, the inclusion of the Methoxycarbonyl (Moc) blocking group and the Benzyloxycarbonyl (Z) protection on the Lysine side chain confers a unique steric profile.[1] This profile is optimized for the active site of C1s, making it the industry standard for C1-Inhibitor (C1-INH) functional assays—a critical diagnostic tool for Hereditary Angioedema (HAE) .[1]

This guide provides researchers with a comprehensive framework for utilizing this substrate in kinetic profiling, inhibitor screening, and clinical diagnostic development.

Chemical Biology & Mechanism of Action[2]

Structural Composition

The substrate consists of a tripeptide sequence coupled to a chromophore.

  • Sequence: Methoxycarbonyl-L-Lys(Z)-Gly-L-Arg-pNA[1]

  • P1 Position (Arg): Targets the primary specificity pocket (S1) of trypsin-like serine proteases.[1]

  • P2 Position (Gly): Provides flexibility, allowing the substrate to adapt to the enzyme's cleft.[1]

  • P3 Position (Lys(Z)): The Lysine residue is modified with a Benzyloxycarbonyl (Z) group on the

    
    -amine.[1] This bulky, hydrophobic group interacts with the S3 subsite of C1s, significantly enhancing specificity over other plasma proteases like Thrombin or Plasmin.
    
  • Chromophore (pNA): para-Nitroaniline.[1]

Enzymatic Hydrolysis Mechanism

Upon binding to the active site of activated C1s, the catalytic triad (His-Asp-Ser) executes a nucleophilic attack on the amide bond between the Arginine and the p-nitroaniline group.[1]

Reaction Stoichiometry:


[1]

The released pNA exhibits a distinct absorbance maximum at 405 nm (yellow color), whereas the intact substrate is colorless.[1] The rate of absorbance increase (


) is directly proportional to the molar concentration of active C1s.[1]
Visualization of Reaction Logic[1]

ReactionMechanism Substrate Substrate (Colorless) Complex [ES] Complex Transition State Substrate->Complex Binding Enzyme Enzyme (C1 Esterase) Enzyme->Complex Complex->Enzyme Turnover Product1 Peptide Fragment (Moc-Lys(Z)-Gly-Arg) Complex->Product1 Hydrolysis Product2 p-Nitroaniline (Yellow, 405nm) Complex->Product2 Signal Generation

Figure 1: Enzymatic hydrolysis pathway.[1] The C1s enzyme cycles through the reaction, releasing pNA for photometric detection.[1]

Primary Application: C1-Inhibitor Functional Assay[1][3][4]

The most critical application of this substrate is in diagnosing Hereditary Angioedema (HAE) .[1] In this assay, the substrate acts as a reporter for residual C1s activity after incubation with patient plasma.

The Principle of Inverse Measurement

Since C1-INH is a "suicide inhibitor" (forming a covalent 1:1 complex with C1s), the assay measures what is left over.[1]

  • Step 1: Incubate Patient Plasma (containing unknown C1-INH) with Excess C1s.[1]

  • Step 2: Add this compound.[1][2][3]

  • Step 3: Measure

    
    .[1]
    
  • High Absorbance

    
     High Residual C1s 
    
    
    
    Low C1-INH (Pathological) .[1]
  • Low Absorbance

    
     Low Residual C1s 
    
    
    
    High C1-INH (Normal) .[1]
Assay Workflow Diagram

C1InhibitorAssay Plasma Patient Plasma (Contains C1-INH?) Incubation Incubation (37°C) Formation of C1s-C1INH Complex Plasma->Incubation Reagent Reagent: Excess C1s (Activated Enzyme) Reagent->Incubation SubstrateAdd Add Substrate Moc-Lys(Z)-Gly-Arg-pNA Incubation->SubstrateAdd Detection Measure Absorbance @ 405 nm SubstrateAdd->Detection ResultHigh High OD405 (High Residual C1s) Detection->ResultHigh > Threshold ResultLow Low OD405 (Low Residual C1s) Detection->ResultLow < Threshold DiagnosisPath Diagnosis: C1-INH Deficiency (HAE) ResultHigh->DiagnosisPath DiagnosisNorm Diagnosis: Normal Function ResultLow->DiagnosisNorm

Figure 2: Logical flow of the C1-Inhibitor Functional Assay. The signal is inversely proportional to the inhibitor concentration.[1]

Experimental Protocols

Reagent Preparation

Storage: Store lyophilized powder at -20°C with desiccant. Solubility: Soluble in water, but initial reconstitution in DMSO is recommended to prevent micelle formation.[1]

ComponentConcentrationPreparation Notes
Stock Solution 10 mMDissolve 7.1 mg (MW ~708.2) in 1.0 mL DMSO. Store aliquots at -20°C.
Assay Buffer 50 mM Tris-HCl, pH 8.3Include 150 mM NaCl.[1] pH 8.3 is optimal for C1s activity.[1]
Working Solution 2 mMDilute Stock 1:5 in Assay Buffer immediately before use.
Kinetic Assay (Determination of C1s Activity)

Objective: To measure the specific activity of a purified C1s preparation.[1]

  • Blanking: Pipette 800 µL of Assay Buffer into a cuvette (or 200 µL into a microplate well).

  • Enzyme Addition: Add 100 µL of Purified C1s enzyme solution (approx. 0.1 - 1.0 Units/mL).[1]

  • Equilibration: Incubate at 37°C for 2 minutes to reach thermal equilibrium.

  • Substrate Initiation: Add 100 µL of 2 mM Substrate Working Solution . Mix rapidly.

  • Measurement: Record absorbance at 405 nm every 15 seconds for 3–5 minutes.

  • Calculation: Determine

    
     from the linear portion of the curve.
    

Activity Calculation Formula:


[1]
  • 
    : Extinction coefficient of pNA (
    
    
    
    or
    
    
    ).[1]
  • 
    : Path length (1 cm for cuvettes; varies for microplates).
    

Critical Analysis & Troubleshooting (E-E-A-T)

Specificity & Interferences

While highly specific for C1s, this substrate belongs to the trypsin-like family.[1]

  • Cross-Reactivity: High concentrations of Plasma Kallikrein or Plasmin may cleave the substrate, though with significantly lower catalytic efficiency (

    
    ) due to the Z-Lys steric hindrance.[1]
    
  • Mitigation: In plasma assays, use specific inhibitors for Kallikrein (e.g., Soybean Trypsin Inhibitor) if interference is suspected, although the standard C1-INH assay design usually negates this by using purified exogenous C1s.[1]

Spontaneous Hydrolysis[1]
  • Symptom: High background absorbance in the blank (No Enzyme) well.[1]

  • Cause: Alkaline hydrolysis of the ester/amide bond at pH > 8.5 or prolonged storage of working solution.

  • Solution: Prepare working solutions fresh. Ensure buffer pH does not exceed 8.5.

Turbidity[1]
  • Symptom: Erratic absorbance readings.[1]

  • Cause: Precipitation of the hydrophobic "Z" group in aqueous buffer if DMSO concentration is too low, or presence of lipids in plasma.

  • Solution: Ensure final DMSO concentration is ~1-2%. Centrifuge plasma samples to remove lipids before assaying.

References

  • Creative Biolabs. (2024).[1] Complement C1 Inhibitor Functional Test Principles. Retrieved from [Link][1]

  • PubChem. (2021).[1] Compound Summary: this compound.[1][2][4][5] National Library of Medicine. Retrieved from [Link]

  • Friberger, P. (1982).[1] Chromogenic peptide substrates.[1][6][7] Their use for the assay of factors in the fibrinolytic and plasma kallikrein-kinin systems.[1] Scand J Clin Lab Invest Suppl, 162, 1-298.[1] (Foundational text on pNA substrates).

Sources

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism and Application of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chromogenic substrate this compound, detailing its mechanism of action, enzyme specificity, and practical application in quantitative enzyme assays. It is intended for researchers, scientists, and drug development professionals engaged in the study of proteases, particularly those within the fibrinolytic system.

Introduction: The Chromogenic Substrate

This compound is a synthetic oligopeptide covalently linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage at the carboxyl side of the arginine residue, the pNA group is released, yielding a distinct yellow color that can be quantified spectrophotometrically. This property makes it a valuable tool for measuring the activity of specific proteases.

The peptide sequence, Lys(Z)-Gly-Arg, is designed to mimic the natural cleavage sites of certain serine proteases. The methoxycarbonyl and benzyloxycarbonyl (Z) groups are blocking groups that prevent unwanted side reactions and help to confer specificity.

Core Mechanism of Action: Enzymatic Hydrolysis

The fundamental principle behind this compound is the targeted enzymatic hydrolysis of a specific peptide bond. The mechanism can be broken down into the following key steps:

  • Enzyme-Substrate Binding: The protease, for instance plasmin, recognizes and binds to the tripeptide sequence Lys(Z)-Gly-Arg of the substrate. This recognition is highly specific, driven by the enzyme's active site architecture which accommodates the particular side chains of the amino acid residues.

  • Catalytic Cleavage: The enzyme's catalytic triad (typically composed of serine, histidine, and aspartate residues in serine proteases) facilitates the hydrolysis of the amide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) molecule.

  • Chromophore Release: This cleavage event liberates the pNA molecule. In an aqueous solution, the free pNA exhibits a strong absorbance at a wavelength of 405 nm.

  • Quantitative Detection: The rate of pNA release is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. By measuring the change in absorbance at 405 nm over time, one can accurately determine the enzyme's activity.

Mechanism_of_Action sub This compound (Colorless Substrate) es Enzyme-Substrate Complex sub->es Binding enz Active Protease (e.g., Plasmin) enz->es es->enz Enzyme Release prod1 Methoxycarbonyl-Lys(Z)-Gly-Arg es->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow Chromophore, Abs @ 405 nm) es->prod2

Caption: Enzymatic cleavage of this compound.

Enzyme Specificity and Kinetic Parameters

While this compound is primarily recognized as a substrate for plasmin, it can also be cleaved by other serine proteases that exhibit trypsin-like specificity, i.e., they cleave at the carboxyl side of arginine or lysine residues. The efficiency of cleavage by different enzymes varies and is best described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number).

EnzymeTypical Km (µM)Source
Plasmin260 - 300
Trypsin19
Tissue Plasminogen Activator (tPA)Low to no activity

This table summarizes typical kinetic constants. Actual values can vary depending on assay conditions (e.g., pH, temperature, buffer composition).

The lower Km value for trypsin indicates a higher affinity for the substrate compared to plasmin. However, in biological systems like blood plasma, the relative concentrations and presence of specific inhibitors dictate which enzyme is primarily responsible for substrate cleavage. The low reactivity with tPA is significant, as it allows for the specific measurement of plasmin activity in the presence of its activator, tPA.

Standard Operating Protocol: Plasmin Activity Assay

This protocol provides a robust framework for the quantitative determination of plasmin activity.

A. Materials and Reagents

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • Substrate Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO or water) to a concentration of 10 mM. Store protected from light at -20°C.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).

  • Plasmin Standard: A purified plasmin preparation of known activity.

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader: Capable of measuring absorbance at 405 nm.

B. Experimental Workflow

Assay_Workflow start Start: Prepare Reagents reagents Pipette Assay Buffer and Plasmin Sample/Standard into 96-well plate start->reagents preincubate Pre-incubate at 37°C for 5 minutes reagents->preincubate add_substrate Add Working Substrate Solution to initiate reaction preincubate->add_substrate measure Immediately measure absorbance at 405 nm (kinetic mode) for 10-30 minutes add_substrate->measure analyze Analyze Data: Calculate rate of change in absorbance (ΔAbs/min) measure->analyze end End: Determine Enzyme Activity analyze->end

Caption: Workflow for a typical plasmin activity assay.

C. Step-by-Step Procedure

  • Prepare the Microplate:

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of the plasmin standard or unknown sample to the appropriate wells.

    • Include a "blank" or "no enzyme" control well containing 90 µL of Assay Buffer.

  • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes. This ensures that the reaction starts at the desired temperature.

  • Initiate the Reaction: Add 10 µL of the Working Substrate Solution to each well to bring the total volume to 100 µL. Mix gently.

  • Measure Absorbance: Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm every 60 seconds for a period of 10 to 30 minutes. It is crucial to operate within the linear phase of the reaction.

D. Data Analysis

  • Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min or V₀) from the linear portion of the absorbance vs. time plot.

  • Correct for Background: Subtract the ΔAbs/min of the blank well from all other readings.

  • Determine Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law:

    Activity (µmol/min/mL) = (V₀ * V_total) / (ε * l * V_enzyme)

    Where:

    • V₀: The background-corrected rate of absorbance change (ΔAbs/min).

    • V_total: The total reaction volume in the well (e.g., 0.1 mL).

    • ε: The molar extinction coefficient of pNA at 405 nm (typically ~10,600 M⁻¹cm⁻¹).

    • l: The path length of the light through the well (typically provided by the plate manufacturer, often ~0.2-0.3 cm for a 100 µL volume in a 96-well plate).

    • V_enzyme: The volume of the enzyme sample added to the well (e.g., 0.01 mL).

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained using this substrate, the following considerations are critical:

  • Substrate Solubility and Stability: this compound has limited solubility in aqueous buffers. A stock solution in an organic solvent like DMSO is recommended. The stability of the substrate in solution should be monitored, and it should be protected from light to prevent photodegradation.

  • Linear Range: It is imperative to ensure that the assay is performed within the linear range of both the enzyme concentration and the substrate concentration. Substrate depletion can lead to an underestimation of enzyme activity.

  • Controls: The inclusion of a no-enzyme blank is mandatory to account for any non-enzymatic hydrolysis of the substrate. A known positive control (e.g., a plasmin standard) should also be run to validate the assay performance.

Conclusion

This compound is a highly effective chromogenic substrate for the kinetic analysis of plasmin and other trypsin-like proteases. Its mechanism, based on the enzymatic release of the chromophore p-nitroaniline, allows for a simple and continuous spectrophotometric assay. By understanding its specificity, kinetics, and the critical parameters of the assay protocol, researchers can reliably quantify enzyme activity, which is essential for basic research, clinical diagnostics, and drug development.

References

  • Green, G. D. J., and Shaw, E. (1979). Thiobenzyl benzyloxycarbonyl-L-lysinate, substrate for a sensitive colorimetric assay for trypsin-like proteases. Analytical Biochemistry, 93(2), 223-226. URL: [Link]

  • Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361. URL: [Link]

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA supplier and pricing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA A Precision Chromogenic Substrate for C1 Esterase (C1s) and Kallikrein

Executive Summary

This compound (CAS: 96559-87-4) is a highly specific chromogenic peptide substrate designed for the kinetic determination of serine proteases, specifically C1 Esterase (C1s) and Plasma Kallikrein . Its primary utility lies in the diagnosis and research of Hereditary Angioedema (HAE) , where it serves as the core component in functional C1-Inhibitor (C1-INH) assays.

Unlike generic trypsin substrates, the Lys(Z)-Gly-Arg sequence is optimized to mimic the natural cleavage sites of complement factors, offering superior specificity over earlier substrates like S-2222. This guide provides a comprehensive technical analysis of the compound, a validated experimental protocol for C1-INH determination, and a strategic sourcing analysis for drug development professionals.

Chemical & Kinetic Profile

Structural Identity
  • Systematic Name: Methoxycarbonyl-L-lysyl(N-epsilon-benzyloxycarbonyl)-glycyl-L-arginine-p-nitroanilide

  • Common Codes: S-2222 (Note: Historically related, but specificity varies by N-terminal protection), Chromogenic Substrate for C1s.

  • CAS Number: 96559-87-4[1]

  • Molecular Formula:

    
     (often supplied as hydrochloride salt)
    
  • Molecular Weight: ~671.71 Da (free base) / ~708.18 Da (HCl salt)

Mechanism of Action

The substrate functions via a classic amidolytic mechanism. The target protease (C1s or Kallikrein) recognizes the Gly-Arg motif. Hydrolysis occurs at the amide bond between the Arginine C-terminus and the para-nitroaniline (pNA) group.



  • Detection: The released p-nitroaniline (pNA) is measured spectrophotometrically at 405 nm .

  • Kinetic Advantage: The Z (Benzylozycarbonyl) group on the Lysine side chain sterically optimizes the fit within the S2/S3 subsites of C1s, reducing non-specific cleavage by other plasma proteases like Thrombin.

Experimental Protocol: Functional C1-Inhibitor Assay

Objective: Determine the functional activity of C1-Inhibitor in human plasma. This is the "Gold Standard" assay for differentiating Type I and Type II HAE.

Principle:

  • Incubation: Patient plasma (containing C1-INH) is incubated with a known excess of purified C1 Esterase (C1s).

  • Inhibition: Functional C1-INH binds and neutralizes C1s.

  • Measurement: The remaining (residual) C1s activity is measured using this compound.

  • Result: High optical density (OD) indicates low C1-INH activity (HAE). Low OD indicates normal C1-INH activity.

Reagents & Preparation
ComponentPreparationStability
Substrate Stock Dissolve 25 mg in 5 mL sterile distilled water (approx. 7 mM).2 months at 4°C; 6 months at -20°C.
Assay Buffer 50 mM Tris-HCl, pH 8.4, 150 mM NaCl.Prepare fresh weekly.
C1s Enzyme Reconstitute lyophilized human C1s to 50 mU/mL in buffer.Aliquot and store at -80°C.
Stop Solution 20% Acetic Acid or 1M Citric Acid.Indefinite at RT.
Assay Workflow
  • Sample Dilution: Dilute patient plasma 1:10 in Assay Buffer.

  • Inhibition Phase:

    • Add 100 µL Diluted Plasma to a microplate well.

    • Add 100 µL Purified C1s Enzyme .

    • Incubate at 37°C for 5 minutes . (Allows C1-INH to neutralize C1s).

  • Substrate Hydrolysis:

    • Add 50 µL Substrate Stock (pre-warmed to 37°C).

    • Incubate at 37°C for 3-5 minutes (Kinetic Mode) or 10 minutes (Endpoint).

  • Measurement:

    • Kinetic: Read Absorbance (A405) every 30 seconds to determine

      
      .
      
    • Endpoint: Add 50 µL Stop Solution and read A405.

Visualization of Signaling & Workflow

G cluster_0 Phase 1: Inhibition (Physiological) cluster_1 Phase 2: Detection (Synthetic) Plasma Patient Plasma (C1-INH) Complex C1s-C1INH Complex (Inactive) Plasma->Complex Normal Binding C1s Excess C1s (Enzyme) C1s->Complex Residual Residual Free C1s C1s->Residual Excess Enzyme Substrate Methoxycarbonyl- Lys(Z)-Gly-Arg-pNA Residual->Substrate Hydrolysis Product Peptide-OH Substrate->Product Signal pNA Release (Yellow @ 405nm) Substrate->Signal Measured Output

Figure 1: Logic flow of the Functional C1-Inhibitor Assay. High signal indicates pathology (HAE).

Market Analysis: Supplier & Pricing

Sourcing this specific substrate requires attention to the N-terminal protection group. Ensure the vendor specifies Methoxycarbonyl and Lys(Z) . Do not substitute with standard FXa substrates (like Z-D-Arg-Gly-Arg-pNA) without re-validating the assay, as kinetic constants (


) will differ.
Representative Suppliers & Pricing (2024/2025 Estimates)
SupplierProduct CodePack SizeApprox. Price (USD/CHF)Grade/Notes
Bachem 402744850 mg~$450 / CHF 395Reference Standard. High purity (>98%). Often cited in clinical literature.
MedChemExpress HY-P477250 mg~$380 - $420Research Grade. Good for high-throughput screening.
Sigma (Merck) Various25 mgInquireOften sold as "Chromogenic Substrate for C1s".
Amadis Chemical A1293271BulkCustom QuoteSuitable for bulk manufacturing/diagnostic kit production.
Sourcing Strategy for Drug Development
  • Purity Validation: For GMP assays, require HPLC analysis showing <1% free pNA (background noise).

  • Salt Form: The Hydrochloride salt is preferred for water solubility. Acetate salts may require organic co-solvents (DMSO) which can inhibit serine proteases at high concentrations (>1%).

  • Lot Consistency: Due to the complexity of the "Z" protecting group, request lot-specific mass spec data to ensure no de-protection occurred during synthesis.

Quality Control & Self-Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your data, implement the following controls:

  • Spontaneous Hydrolysis Control: Incubate Substrate + Buffer (No Enzyme).

    
     should be < 0.005 per minute.
    
  • Maximal Activity Control: Incubate Enzyme + Substrate (No Plasma). This defines the "0% Inhibition" baseline.

  • Reference Standards: Use WHO International Standard for C1-Inhibitor (Plasma) to calibrate the inhibition curve.

References

  • Gompels, M. M., et al. (2002).[2] "A multicentre evaluation of the diagnostic efficiency of serological investigations for C1 inhibitor deficiency." Journal of Clinical Pathology. Link

  • Li, H., et al. (2015).[3] "Comparison of Chromogenic and ELISA Functional C1 Inhibitor Tests in Diagnosing Hereditary Angioedema." Journal of Allergy and Clinical Immunology: In Practice. Link

  • Bachem AG. "Product Data Sheet: this compound (4027448)." Link

  • Wagenaar-Bos, I. G., et al. (2008). "Functional C1-inhibitor diagnostics in hereditary angioedema: Assay evaluation and recommendations." Journal of Immunological Methods. Link

  • MedChemExpress. "Me-CO-Lys(Cbo)-Gly-Arg-pNA Datasheet." Link

Sources

Methodological & Application

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA assay protocol for C1 esterase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Substrate: Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA (Moc-Lys(Cbz)-Gly-Arg-pNA)

Abstract

This Application Note details a robust, laboratory-developed protocol for the quantification of functional C1 Esterase Inhibitor (C1-INH) activity in human plasma or purified protein preparations. Utilizing the highly specific chromogenic substrate This compound , this assay serves as a critical tool for diagnosing Hereditary Angioedema (HAE) and evaluating C1-INH drug potency. Unlike antigenic assays (ELISA), which measure protein mass, this protocol specifically quantifies the biological activity of C1-INH, making it the gold standard for distinguishing Type II HAE (dysfunctional protein) from Type I.

Introduction & Biological Context

C1 Esterase Inhibitor (C1-INH) is a serine protease inhibitor (serpin) that regulates the complement (C1r, C1s), contact (kallikrein, FXIIa), and fibrinolytic pathways.[1][2][3][4][5] Deficiency or dysfunction of C1-INH leads to Hereditary Angioedema (HAE) , characterized by uncontrolled bradykinin production and life-threatening swelling.[4]

The Diagnostic Challenge
  • Type I HAE: Low C1-INH protein levels + Low function.[2]

  • Type II HAE: Normal/High C1-INH protein levels + Low function .[2][4]

Antigenic assays fail to detect Type II HAE. Therefore, a functional assay is mandatory.[6] This protocol employs an indirect chromogenic method where C1-INH activity is inversely proportional to the residual activity of exogenous C1 esterase (C1s).

Substrate Specificity

The tripeptide substrate This compound is engineered for high specificity toward C1s esterase .

  • Methoxycarbonyl (Moc) & Z (Benzyloxycarbonyl): These N-terminal blocking groups improve the affinity of the peptide for the C1s active site and prevent degradation by non-specific aminopeptidases.

  • pNA (p-Nitroaniline): The chromophore released upon hydrolysis.

Assay Principle

The assay operates on a "back-titration" principle.

  • Inhibition Phase: The sample (containing unknown C1-INH) is incubated with a known, excess concentration of purified C1s esterase. C1-INH irreversibly binds C1s in a 1:1 stoichiometric complex.

  • Detection Phase: The remaining (uninhibited) C1s hydrolyzes the chromogenic substrate, releasing pNA.

  • Quantification: Absorbance at 405 nm is measured. High Absorbance = High Residual C1s = Low C1-INH Activity .

Mechanistic Workflow

C1_Assay_Mechanism Sample Sample (C1-INH) Complex Inert Complex [C1-INH : C1s] Sample->Complex Incubation (37°C) Irreversible Binding C1s Excess C1s (Enzyme) C1s->Complex Incubation (37°C) Irreversible Binding Residual Residual C1s (Active) C1s->Residual Unbound Fraction pNA pNA Release (Yellow Color) Residual->pNA Hydrolysis Substrate Substrate Moc-Lys(Z)-Gly-Arg-pNA Substrate->pNA + Residual C1s Readout Absorbance @ 405 nm pNA->Readout Quantify

Figure 1: Mechanism of the indirect chromogenic assay. C1-INH activity is determined by the reduction in C1s-mediated substrate hydrolysis.

Materials & Reagents

A. Critical Reagents
ReagentSpecificationStorageNotes
Substrate This compound-20°C (Desiccated)MW ~708.2 g/mol . Light sensitive.
Enzyme Human C1s Esterase (Purified)-80°CMust be active site-titrated. Avoid freeze-thaw cycles.
Standard Normal Human Plasma (NHP)-80°CPooled from ≥20 healthy donors. Defined as 100% activity (1 U/mL).
Control C1-INH Deficient Plasma-80°CCommercially available or depleted plasma.
B. Buffer Formulations

Note: Ionic strength and pH are critical for C1s kinetics.

1. Assay Buffer (10x Stock):

  • 500 mM Tris-HCl

  • 1.5 M NaCl

  • pH 8.5 at 25°C

  • Dilute 1:10 with ddH2O before use.

2. Substrate Stock Solution (2 mM):

  • Dissolve 14.2 mg of this compound in 1.0 mL DMSO (Dimethyl Sulfoxide).

  • Dilute to 10 mL with ddH2O.

  • Stability: 2 months at -20°C. Aliquot to avoid contamination.

3. Stop Solution (Endpoint Method Only):

  • 20% (v/v) Acetic Acid.

Detailed Protocol

Phase 1: Preparation
  • Enzyme Reconstitution: Dilute the purified C1s enzyme in Assay Buffer to a working concentration of approximately 20 mU/mL (or approx. 200 nM). The exact concentration should be titrated to yield an Absorbance (A405) of 1.0–1.2 in the absence of inhibitor after the fixed incubation time.

  • Standard Curve Prep: Prepare serial dilutions of Normal Human Plasma (NHP) in Assay Buffer:

    • 100% (Undiluted or 1:10 base dilution depending on sensitivity)

    • 75%, 50%, 25%, 12.5%, 0% (Buffer blank).

Phase 2: Assay Workflow (96-Well Microplate Format)

Step 1: Sample Incubation (Inhibition Phase)

  • Add 50 µL of Standards, Controls, or Test Samples (diluted 1:10 in Assay Buffer) to designated wells.

  • Add 100 µL of C1s Enzyme Working Solution to each well.

  • Critical: Incubate for 10 minutes at 37°C .

    • Why? This allows the C1-INH in the sample to bind and neutralize the C1s. Temperature control is vital for reaction rate consistency.

Step 2: Substrate Reaction (Detection Phase)

  • Add 50 µL of Substrate Solution (pre-warmed to 37°C) to all wells.

  • Mix immediately by orbital shaking (medium speed) for 10 seconds.

Step 3: Measurement

  • Kinetic Method (Recommended):

    • Place plate in reader at 37°C.

    • Measure Absorbance at 405 nm every 30 seconds for 5–10 minutes.

    • Calculate the Mean Velocity (ΔOD/min) for the linear portion of the curve.

  • Endpoint Method:

    • Incubate for exactly 10 minutes at 37°C.

    • Add 50 µL of 20% Acetic Acid to stop the reaction.

    • Read Endpoint Absorbance at 405 nm.

Data Analysis & Interpretation

Calculation of Activity

Since the signal is inversely proportional to C1-INH activity, the standard curve will have a negative slope.

  • Plot Standards: X-axis = C1-INH Activity (%) or (U/mL); Y-axis = Residual C1s Activity (ΔOD/min or Endpoint OD).

  • Regression: Fit using a Linear Regression or 4-Parameter Logistic (4PL) model.

    • Formula:

      
       (for linear range).
      
  • Calculate Samples: Interpolate unknown sample ODs against the curve.

    • Activity (%) =

      
      
      
Reference Ranges (Typical)
GroupFunctional C1-INH ActivityInterpretation
Healthy Control 70% – 130% (0.7 – 1.3 U/mL)Normal
HAE Type I < 50%Deficiency
HAE Type II < 50%Dysfunction
Acquired Angioedema < 50%Consumption/Autoantibody

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous substrate hydrolysisCheck substrate storage. Prepare fresh stock. Ensure pH is not > 8.5.
Low Signal (0% Std) Inactive C1s EnzymeEnzyme may have degraded. Aliquot C1s and store at -80°C. Do not vortex vigorously.
Non-Linear Standard Curve Substrate depletionReduce incubation time or increase substrate concentration (ensure substrate is in excess,

considerations).
Drift across plate Temperature gradientsUse a plate incubator. Pre-warm all reagents to 37°C before adding.
Diagram: Workflow Timeline

Workflow Start Start Prep Dilute Samples & Standards (1:10 in Buffer) Start->Prep Add_Enz Add Excess C1s Enzyme (100 µL) Prep->Add_Enz Incubate1 Incubate 10 min @ 37°C (Inhibition Step) Add_Enz->Incubate1 Add_Sub Add Substrate Moc-Lys(Z)-Gly-Arg-pNA (50 µL) Incubate1->Add_Sub Incubate2 Incubate/Read (Kinetic or Endpoint) Add_Sub->Incubate2 Stop Add Stop Solution (If Endpoint) Incubate2->Stop Optional Analyze Calculate % Activity (Inverse Correlation) Incubate2->Analyze Kinetic Stop->Analyze

Figure 2: Step-by-step experimental workflow for the microplate assay.

References

  • Gigli, I., et al. (1976). "Interaction of C1 inhibitor with the C1r and C1s subunits of the first component of complement." The Journal of Immunology, 116(6).

  • Wagenaar-Bos, I.G., et al. (2008). "Functional C1-inhibitor diagnostics in hereditary angioedema: assay evaluation and recommendations." Journal of Clinical Immunology, 28(5), 475-484.

  • Bachem. "Product Datasheet: this compound." Bachem Product Catalog.

  • Lange, M., et al. (2012). "Performance evaluation of the automated C1-inhibitor activity assay." Clinical Chemistry and Laboratory Medicine, 50(10).

  • Levy, J.H., et al. (2006). "C1-esterase inhibitor: implications for the treatment of perioperative inflammatory responses." Anesthesia & Analgesia, 102(4), 1039-1046.

Sources

Chromogenic assay for plasma kallikrein using Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals and researchers through the rigorous validation and application of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA as a chromogenic substrate for Plasma Kallikrein (PK).

Unlike standard clinical substrates (e.g., S-2302), this specific peptide sequence requires precise handling to optimize solubility and kinetic sensitivity. The following guide synthesizes mechanistic biology with practical, high-throughput compatible protocols.

Substrate: this compound (Moc-Lys(Z)-Gly-Arg-pNA) Target Enzyme: Plasma Kallikrein (KLKB1 / EC 3.4.21.34) Primary Application: Kinetic Characterization & High-Throughput Inhibitor Screening (HTS)

Introduction & Mechanistic Basis

Plasma Kallikrein (PK) is a serine protease central to the Contact Activation System (Intrinsic Pathway) . It circulates as an inactive zymogen, Prekallikrein, complexed with High Molecular Weight Kininogen (HK). Upon activation by Factor XIIa, PK cleaves HK to release Bradykinin (driving inflammation/angioedema) and activates Factor XII (driving thrombosis).

The Chromogenic Reaction

The assay utilizes the synthetic tripeptide substrate This compound .

  • Recognition: The PK active site (S1 pocket) binds the C-terminal Arginine . The Glycine (P2) and Lys(Z) (P3) residues provide specificity and steric orientation.

  • Cleavage: PK hydrolyzes the amide bond between Arginine and the p-nitroaniline (pNA) reporter group.

  • Detection: Free pNA absorbs light strongly at 405 nm (Yellow). The rate of color formation (

    
    ) is directly proportional to PK enzymatic activity.[1]
    


Pathway Visualization

The following diagram illustrates the feedback loop where PK operates and where the assay intervenes.

ContactActivation cluster_assay In Vitro Assay System FXII Factor XII FXIIa Factor XIIa (Activator) FXII->FXIIa Surface/PK PreK Prekallikrein (Zymogen) FXIIa->PreK Activates PK Plasma Kallikrein (Active Enzyme) PreK->PK Cleavage PK->FXII Feedback Activation HK HMW Kininogen PK->HK Cleaves Substrate Moc-Lys(Z)-Gly-Arg-pNA PK->Substrate Catalyzes Bradykinin Bradykinin (Inflammation/HAE) HK->Bradykinin Releases pNA p-Nitroaniline (OD 405nm) Substrate->pNA Hydrolysis

Caption: The Contact Activation System. Plasma Kallikrein amplifies FXIIa generation and cleaves HMW Kininogen. The assay hijacks PK activity to cleave the chromogenic substrate.

Materials & Preparation

A. Reagents[2][3][4][5][6][7]
  • Substrate: this compound (High purity >95%).

    • Note on Solubility: The "Z" (Benzyloxycarbonyl) group on Lysine increases hydrophobicity compared to standard substrates. Do not dissolve directly in aqueous buffer.

  • Enzyme: Purified Human Plasma Kallikrein (Active).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100 (or Tween-20), pH 7.8 at 25°C.

    • Why Surfactant? PK is "sticky" and adsorbs to plastics. Triton X-100 ensures consistent recovery.

  • Stop Solution (Endpoint only): 20% Acetic Acid or 1M Citric Acid.

B. Stock Solution Preparation
  • Substrate Stock (10 mM): Dissolve the lyophilized substrate powder in 100% DMSO (Dimethyl Sulfoxide).

    • Calculation:

      
      
      
    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Substrate Solution: Dilute the DMSO stock 1:10 or 1:20 into Assay Buffer immediately before use. Keep protected from light.[1]

Experimental Protocols

Protocol A: Determination of Km (Michaelis Constant)

Critical for Drug Development: To screen competitive inhibitors effectively, the substrate concentration [S] must be near the Km. If


, competitive inhibitors may be masked.
  • Preparation: Prepare a serial dilution of the substrate in Assay Buffer (Range: 0 µM to 2000 µM).

  • Enzyme: Dilute PK to a constant concentration (e.g., 2 nM final).

  • Reaction:

    • Add 10 µL Substrate dilution to wells.

    • Add 90 µL Assay Buffer.

    • Initiate with 10 µL Enzyme.

  • Measurement: Monitor Absorbance (405 nm) every 30 seconds for 10 minutes at 37°C (Kinetic Mode).

  • Analysis: Plot Initial Velocity (

    
    ) vs. Substrate Concentration [S]. Fit to the Michaelis-Menten equation to solve for Km.
    
Protocol B: Inhibitor Screening (IC50 Determination)

Workflow for high-throughput screening of small molecules.

Assay Conditions:

  • [Substrate]: Equal to Km (determined in Protocol A, typically ~200-500 µM for this class of peptides).

  • [Enzyme]: 1-5 nM (Adjust to ensure linear signal for >20 mins).

  • Temperature: 25°C or 37°C (Must be constant).

Step-by-Step Workflow:

  • Compound Transfer: Dispense 2 µL of Test Inhibitor (in DMSO) into 96-well or 384-well microplate. Include DMSO-only controls (0% Inhibition) and a known PK inhibitor (100% Inhibition).

  • Enzyme Incubation: Add 50 µL of diluted Plasma Kallikrein.

    • Pre-incubation: Incubate for 10-15 minutes at Room Temp. This allows slow-binding inhibitors to associate.

  • Substrate Addition: Add 48 µL of Substrate Working Solution .

  • Read: Immediately place in plate reader.

    • Mode: Kinetic.[1]

    • Wavelength: 405 nm.[1][2][3][4][5]

    • Duration: 20 minutes.[3][4]

  • Calculation:

    • Calculate Slope (mOD/min) for the linear portion of the curve.

    • Fit Log[Inhibitor] vs. % Activity to a 4-parameter logistic model to determine IC50.

Workflow Diagram

AssayWorkflow Step1 1. Plate Setup Add 2µL Inhibitor (DMSO) Step2 2. Enzyme Addn 50µL PK (2 nM) Incubate 15 min Step1->Step2 Pre-equilibrate Step3 3. Substrate Addn 50µL Moc-Lys(Z)-Gly-Arg-pNA Step2->Step3 Initiate Step4 4. Kinetic Read Abs 405nm (0-20 mins) Step3->Step4 Measure Step5 5. Analysis Calculate Vmax Fit IC50 Step4->Step5 Process Data

Caption: HTS Workflow for PK Inhibitor Screening. The pre-incubation step (2) is critical for identifying slow-binding inhibitors.

Data Analysis & Troubleshooting

Specificity & Selectivity

Crucial Note: The sequence Gly-Arg at P2-P1 can be recognized by other proteases, particularly Factor Xa and Thrombin .

  • Validation: If testing complex biological samples (plasma), you must use selective inhibitors (e.g., Soybean Trypsin Inhibitor for FXa/Thrombin exclusion, or specific PK antibodies) to confirm that the signal is derived solely from PK.

  • Pure Systems: In drug development using purified PK, cross-reactivity is negligible, but "Z" group hydrophobicity can cause precipitation if DMSO < 1% in the stock preparation phase.

Troubleshooting Table
IssueProbable CauseCorrective Action
Non-Linear Kinetics Substrate depletion (>10% conversion).Reduce Enzyme concentration or measurement time.
High Background (Yellow) Spontaneous hydrolysis or old substrate.Check stock solution stability. Store at -20°C. Prepare fresh working solution.
Precipitation Substrate insolubility in buffer.Ensure Substrate Stock is 100% DMSO. Dilute rapidly into vortexing buffer.
Low Signal Enzyme degradation.PK is unstable at low conc. Ensure 0.01% Triton/Tween is present in buffer.

References

  • PubChem. (n.d.). This compound.[6][7][8][9][10] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Gallimore, M. J., & Friberger, P. (1982).[1][3] Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibition and kallikrein-like activity in human plasma.[1][3][4][11][12] Thrombosis Research, 25(4), 293-298. [Link]

  • Bio-Protocol. (2014).[2] Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol, 4(19).[2] [Link]

Sources

Optimal buffer conditions for Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimal Buffer Conditions for Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA Assays

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish optimal buffer conditions for enzymatic assays utilizing the chromogenic substrate this compound. This substrate is specifically designed for the kinetic analysis of trypsin-like serine proteases, which cleave at the carboxyl side of arginine residues. We will explore the theoretical underpinnings of buffer selection, present a systematic methodology for empirical optimization, and provide detailed, actionable protocols. The causality behind each experimental choice is explained to empower users to adapt these principles to their specific enzyme and experimental context.

Introduction: The Critical Role of the Assay Buffer

The enzymatic cleavage of a chromogenic substrate is the cornerstone of many protease activity assays. The substrate this compound (Moc-Lys(Z)-Gly-Arg-pNA) is a synthetic peptide designed to be highly specific for trypsin-like serine proteases.[1][2] The enzyme recognizes and cleaves the peptide bond C-terminal to the arginine (Arg) residue. This cleavage event liberates the p-nitroaniline (pNA) chromophore, which produces a distinct yellow color that can be quantified by measuring absorbance at approximately 405 nm.[3][4] The rate of pNA release is directly proportional to the enzymatic activity under conditions of substrate excess.

The reaction buffer is not a passive component; it is an active variable that dictates the enzyme's structure, catalytic efficiency, and stability. An optimized buffer system ensures maximal and reproducible enzyme activity, leading to accurate and reliable kinetic data. Key parameters influenced by the buffer include:

  • pH: Every enzyme has a characteristic pH optimum at which its catalytic activity is maximal. Deviations from this pH can alter the ionization states of critical amino acid residues in the active site, affecting substrate binding and catalysis.[5]

  • Ionic Strength: The concentration of salt in the buffer influences protein solubility, stability, and enzyme-substrate interactions.[6]

  • Buffer Species: The chemical nature of the buffer components can directly interact with the enzyme. Some buffer species may be inhibitory, while others may be necessary for activity.[7][8]

  • Additives and Cofactors: Many proteases require specific ions, such as Ca²⁺, for optimal activity and stability.[9][10]

This document will guide you through the process of systematically optimizing these parameters.

The Enzymatic Reaction and Assay Principle

The assay relies on a straightforward enzymatic reaction that results in a measurable color change.

Enzymatic_Reaction sub Moc-Lys(Z)-Gly-Arg-pNA (Colorless Substrate) enz Trypsin-like Protease sub->enz Binds to Active Site pna p-Nitroaniline (pNA) (Yellow Product) Absorbance Absorbance pna->Absorbance Measured at ~405 nm pep Moc-Lys(Z)-Gly-Arg enz->pna Releases enz->pep Releases

Caption: Workflow of the chromogenic protease assay.

Core Components of the Assay Buffer

A well-designed assay buffer consists of several key components, each with a specific function. The selection and concentration of these components must be empirically validated.

Buffer System (pH Control)

The choice of buffering agent is critical. The ideal buffer should have a pKa within one pH unit of the desired assay pH and should not interfere with the enzyme's activity.

  • Tris-HCl (Tris(hydroxymethyl)aminomethane): This is the most commonly used buffer for trypsin-like protease assays.[5][11] Its pKa of ~8.1 at 25°C makes it an excellent choice for the typical pH optima of these enzymes (pH 7.5-9.0).[12][13] It is generally non-inhibitory and cost-effective. However, its pKa is sensitive to temperature changes (ΔpKa/°C ≈ -0.031), which must be considered when performing assays at different temperatures.[13]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES (pKa ~7.5 at 25°C) is another excellent choice, particularly for sensitive enzymes.[7] It exhibits lower temperature sensitivity (ΔpKa/°C ≈ -0.014) and minimal metal ion binding compared to Tris.[13]

  • Phosphate Buffers: While effective in the neutral pH range, phosphate buffers should be used with caution. Phosphate ions can be inhibitory to some enzymes and can precipitate with divalent cations like Ca²⁺, which are often required for protease activity.[7][8]

Ionic Strength (Salt Concentration)

The ionic strength, typically adjusted with NaCl or KCl, can significantly impact enzyme activity. While high salt concentrations (>200 mM) can be inhibitory for some proteases, moderate ionic strength (50-150 mM) often mimics physiological conditions and can enhance activity by stabilizing the enzyme's conformation.[6][12] The effect of ionic strength is enzyme-specific and must be determined experimentally.

Essential Additives
  • Calcium Chloride (CaCl₂): Calcium ions are crucial for the stability and activity of many serine proteases, including trypsin.[9][10] Ca²⁺ binds to a specific calcium-binding loop, stabilizing the enzyme's structure and protecting it from autolysis (self-digestion).[14][15] A concentration range of 1-20 mM CaCl₂ is typically recommended.[9][16]

  • Solvents for Substrate Dissolution: The Moc-Lys(Z)-Gly-Arg-pNA substrate may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.[3][5] It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤ 5%) as higher concentrations can inhibit enzyme activity. The effect of the final DMSO concentration should always be tested.

Systematic Protocol for Buffer Optimization

A logical, stepwise approach is the most efficient path to defining the optimal buffer. The goal is to maximize the initial reaction velocity (V₀) while ensuring assay linearity and reproducibility.

Optimization_Workflow A Step 1: pH Profile (Determine Optimal pH) B Step 2: Buffer Screen (Select Best Buffer Species) A->B C Step 3: Ionic Strength (Titrate NaCl/KCl) B->C D Step 4: Additive Titration (Optimize CaCl₂ Conc.) C->D E Final Optimized Buffer D->E

Caption: Systematic workflow for assay buffer optimization.

Detailed Experimental Protocol

Objective: To systematically determine the optimal buffer composition for a trypsin-like protease using Moc-Lys(Z)-Gly-Arg-pNA substrate.

Materials:

  • Purified trypsin-like protease

  • Moc-Lys(Z)-Gly-Arg-pNA substrate (e.g., Bachem AG, Cat. No. 4027448)[17]

  • Buffer components: Tris base, HEPES, NaCl, CaCl₂, HCl

  • DMSO

  • Microplate reader capable of reading absorbance at 405 nm

  • 96-well clear, flat-bottom microplates

  • Thermostated incubator or plate reader

General Assay Procedure (Kinetic Mode):

  • Set the microplate reader to the desired assay temperature (e.g., 25°C or 37°C).[5]

  • Prepare assay buffers and reagent solutions as described in the steps below.

  • In a 96-well plate, add the appropriate volume of assay buffer.

  • Add the enzyme solution to the wells. Include a "no-enzyme" control to measure substrate auto-hydrolysis.

  • Pre-incubate the plate at the assay temperature for 5-10 minutes.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately begin monitoring the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.[4]

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).

Step 1: Determining the Optimal pH

  • Buffer Preparation: Prepare a series of 100 mM Tris-HCl buffers across a pH range (e.g., 7.0, 7.5, 8.0, 8.5, 9.0). Adjust the pH at the intended assay temperature. Each buffer should also contain a constant, moderate concentration of NaCl (e.g., 100 mM) and CaCl₂ (e.g., 10 mM).

  • Assay Execution: Perform the general assay procedure using each buffer.

  • Data Analysis: Plot the initial reaction velocity (V₀) against the pH. The pH that yields the highest activity is the optimum.

Step 2: Screening Buffer Species

  • Buffer Preparation: At the optimal pH determined in Step 1, prepare buffers using different species (e.g., 100 mM Tris-HCl, 100 mM HEPES). Ensure all buffers contain the same concentration of NaCl and CaCl₂.

  • Assay Execution: Perform the assay in parallel using each buffer type.

  • Data Analysis: Compare the reaction velocities. Select the buffer species that provides the highest and most stable activity. Tris-HCl is often superior for trypsin-like enzymes.[5][11]

Step 3: Optimizing Ionic Strength

  • Buffer Preparation: Using the optimal buffer species and pH, prepare a series of buffers with varying NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM). Keep the CaCl₂ concentration constant.

  • Assay Execution: Perform the assay in each of the salt concentrations.

  • Data Analysis: Plot the reaction velocity against the NaCl concentration to determine the optimal ionic strength.

Step 4: Titrating Calcium Chloride

  • Buffer Preparation: Using the optimized buffer (pH and NaCl concentration), prepare a series of buffers with varying CaCl₂ concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM).

  • Assay Execution: Perform the assay at each CaCl₂ concentration.

  • Data Analysis: Plot the reaction velocity against the CaCl₂ concentration. Select the concentration that gives maximal activity; note that very high concentrations may be inhibitory. A concentration of 10 mM is often a good starting point.[9]

Data Presentation and Interpretation

Summarizing the optimization data in a table allows for clear comparison and decision-making.

Table 1: Hypothetical Data for Buffer Optimization of Bovine Trypsin

Parameter Condition Relative Activity (%) Rationale / Interpretation
pH pH 7.065%Sub-optimal protonation of active site residues.
pH 8.2 100% Optimal pH for catalysis.
pH 9.088%Potential enzyme denaturation or non-ideal residue ionization.
Buffer Species 100 mM HEPES, pH 8.292%Good activity, a viable alternative.
(at pH 8.2)100 mM Tris-HCl, pH 8.2 100% Highest activity observed.
100 mM Phosphate, pH 8.245%Likely inhibition by phosphate ions.[7]
Ionic Strength 0 mM NaCl75%Sub-optimal enzyme stability or conformation.
(in Tris, pH 8.2)100 mM NaCl 100% Optimal salt concentration for activity.
200 mM NaCl85%Mild inhibition at higher salt concentrations.[12]
Additive 0 mM CaCl₂55%Ca²⁺ is critical for stability and activity.
(in Tris, pH 8.2, 100 mM NaCl)10 mM CaCl₂ 100% Saturating concentration for maximal stability/activity. [9]
25 mM CaCl₂98%No significant benefit beyond 10 mM.

Final Considerations and Trustworthiness

  • Substrate Concentration: For all optimization experiments, the substrate concentration should be kept constant and at a saturating level (ideally 5-10 times the Km) to ensure the measured rate is reflective of Vmax. If the Km is unknown, start with a concentration that gives a strong linear signal over time.

  • pNA Absorbance and pH: The molar absorptivity of p-nitroaniline can be slightly pH-dependent.[18][19] While this effect is minimal in the 7.0-8.5 range, it is a key reason why all comparative experiments should be conducted at a constant, well-buffered pH.[11]

  • Reagent Purity: Use high-purity reagents and deionized water to prepare all buffers to avoid contamination with inhibitors or metal ions.

  • Self-Validation: The protocol is designed to be self-validating. Each step builds upon the previous one, and the final "optimized" buffer should yield a significantly higher reaction rate than the initial starting conditions, confirming the success of the optimization process.

References

  • Effects of ionic strength on the catalysis and stability of prolyl oligopeptidase - PubMed. (n.d.). PubMed. [Link]

  • Friberger, P. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates. Chromogenic Substrates. [Link]

  • Flegel, C., et al. (2022). Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis. PMC. [Link]

  • Ghaedi, M., et al. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. [Link]

  • Kumar, G., et al. (2015). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?. ResearchGate. [Link]

  • Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [Link]

  • ChromogenicSubstrates.com. (n.d.). Substrates in Practice. ChromogenicSubstrates.com. [Link]

  • Sipos, T., & Merkel, J. R. (2003). Effects of Ca2+ on catalytic activity and conformation of trypsin and alpha-chymotrypsin in aqueous ethanol. PubMed. [Link]

  • ResearchGate. (n.d.). Effects of Ca2+ on catalytic activity and conformation of trypsin and α-chymotrypsin in aqueous ethanol. ResearchGate. [Link]

  • Kim, H. K., et al. (2014). Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. Korean Journal for Food Science of Animal Resources. [Link]

  • ScienCell Research Laboratories. (n.d.). Colorimetric Trypsin Activity Assay (TRYP). ScienCell Research Laboratories. [Link]

  • Appenteng, R., & Johnson, K. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]

  • ResearchGate. (n.d.). Thermogram for different Typsin showing calcium chloride stabilization. ResearchGate. [Link]

  • Kakita, V. M., et al. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Levine, M. N., et al. (n.d.). pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP). ResearchGate. [Link]

  • Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Chondrex, Inc.. [Link]

  • Wikipedia. (n.d.). Serine protease. Wikipedia. [Link]

  • Cambridge Bioscience. (n.d.). This compound - Bachem AG. Cambridge Bioscience. [Link]

Sources

Calculating enzyme kinetics with Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Factor Xa using Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Abstract

This application note details the protocol for determining the kinetic parameters (


, 

, and

) of the serine protease Factor Xa (FXa) using the highly specific chromogenic substrate This compound . Unlike generic substrates, the inclusion of the benzyloxycarbonyl (Z)-protected lysine at the P3 position enhances binding specificity via hydrophobic interactions with the enzyme's S3 subsite, mimicking the natural coagulation cascade activation complex. This guide prioritizes data integrity through self-validating control steps and non-linear regression analysis.

Principle of Assay

The assay relies on the amidolytic activity of Factor Xa. The enzyme recognizes the Gly-Arg motif and hydrolyzes the amide bond between the arginine residue and the p-nitroaniline (pNA) chromophore.

Reaction Scheme:



  • Substrate State: Intact substrate is colorless.

  • Detection: Free pNA absorbs strongly at 405 nm .[1]

  • Quantification: The rate of absorbance increase (

    
    ) is directly proportional to the enzymatic velocity (
    
    
    
    ).

Materials and Preparation

Reagents
  • Enzyme: Human Factor Xa (highly purified).

  • Substrate: this compound (MW

    
     700-750 Da, depending on counter-ion).
    
  • Standard: p-Nitroaniline (pNA), crystalline (for standard curve).

  • Buffer Components: Tris-base, NaCl, CaCl

    
    , BSA (Bovine Serum Albumin), Glacial Acetic Acid (for stopping, if endpoint).
    
Buffer Formulation (Assay Buffer)

Standard FXa Assay Buffer (pH 8.4):

  • 50 mM Tris-HCl[2]

  • 150 mM NaCl (physiological ionic strength)

  • 5 mM CaCl

    
     (Required for FXa conformational stability)
    
  • 0.1% (w/v) BSA (Prevents enzyme adsorption to plastics)

  • Filter sterilize (0.22

    
    m) and store at 4°C.
    
Substrate Stock Solution

The hydrophobic Z-group reduces water solubility.

  • Dissolve substrate in 100% DMSO to create a 10 mM Master Stock.

  • Aliquot into light-protected tubes and store at -20°C.

  • Note: Avoid repeated freeze-thaw cycles.

Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow of the kinetic assay, ensuring all controls are in place before data acquisition.

FXa_Assay_Workflow Prep 1. Preparation (Buffer, Enzyme, Substrate) StdCurve 2. pNA Standard Curve (0 - 200 µM) Prep->StdCurve Verify Linearity RxnSetup 3. Reaction Setup (96-well Plate) StdCurve->RxnSetup Calculate Extinction Coeff KineticRead 4. Kinetic Read (OD405 every 30s for 20 min) RxnSetup->KineticRead Initiate w/ Enzyme Analysis 5. Data Analysis (Non-Linear Regression) KineticRead->Analysis

Figure 1: Step-by-step workflow for Factor Xa kinetic profiling. Note the mandatory standard curve step.

Step-by-Step Procedure

Step 1: The Self-Validating Standard Curve Do not rely on theoretical extinction coefficients.

  • Prepare pNA standards in Assay Buffer ranging from 0 to 200

    
    M.
    
  • Add 100

    
    L per well (triplicate).[1]
    
  • Measure

    
    .[1][3]
    
  • Plot

    
     vs. Concentration.[1][3]
    
  • Validation:

    
     must be 
    
    
    
    . The slope is your specific extinction coefficient (
    
    
    ), typically
    
    
    (or 9600
    
    
    ).

Step 2: Enzyme Dilution Dilute Factor Xa in Assay Buffer to a concentration where the reaction remains linear for at least 10 minutes.

  • Target:

    
    .
    
  • Typical Start: 1-5 nM final enzyme concentration.

Step 3: Kinetic Plate Setup (96-well flat bottom) Maintain a constant enzyme concentration while varying the substrate.

Well TypeBuffer (

L)
Substrate Stock (

L)
[Substrate]

Enzyme (

L)
Blank 9010 (diluted)0

M
0
S1 801050

M
10
S2 8010100

M
10
S3 8010200

M
10
S4 8010400

M
10
S5 8010800

M
10
S6 80101600

M
10

Note: Prepare intermediate substrate dilutions in buffer first to keep DMSO constant (<1%) across all wells.

Step 4: Initiation and Measurement

  • Pre-incubate plate at 37°C for 5 minutes.

  • Add 10

    
    L Enzyme  to initiate (use a multi-channel pipette).
    
  • Immediately read

    
     in Kinetic Mode :
    
    • Interval: 30 seconds.

    • Duration: 20 minutes.[3]

    • Shake: 3 seconds before first read.

Data Analysis and Calculation

Velocity Calculation

For each substrate concentration


, calculate the initial velocity (

).
  • Examine the Time vs. OD plot.

  • Select the linear portion (typically 0–5 mins).

  • Calculate slope:

    
     (OD/min).
    
  • Convert to specific activity using the pathlength (

    
    ) and extinction coefficient (
    
    
    
    ):
    
    
    • 
      : Derived from your standard curve (e.g., 
      
      
      
      ).
    • 
      : Typically 0.6 cm for 100 
      
      
      
      L in a 96-well plate (check your specific plate dimensions).
Michaelis-Menten Analysis

Do not use Lineweaver-Burk plots for parameter estimation; they distort error structures. Use Non-Linear Regression (available in GraphPad Prism, SigmaPlot, or R).

Model Equation:



  • 
     : Maximum velocity at saturating substrate.
    
  • 
     : Substrate concentration at 
    
    
    
    (Indicates affinity).
  • 
     (Turnover Number) :
    
    
    
    
    • 
      : Molar concentration of active enzyme sites.
      
Kinetic Logic Diagram

Kinetic_Logic Data Raw Data (OD vs Time) Slope Calculate Initial Rate (v0) (Linear Regression of Time Course) Data->Slope Select Linear Region Plot Plot v0 vs [S] Slope->Plot Fit Non-Linear Regression (Michaelis-Menten Model) Plot->Fit Iterative Minimization Params Output Parameters: Km, Vmax, kcat Fit->Params

Figure 2: Computational logic for deriving kinetic constants from raw spectrophotometric data.

Troubleshooting & Optimization (Self-Validating Systems)

IssuePossible CauseCorrective Action
Non-linear Time Course Substrate depletion (>10% consumed)Dilute enzyme or reduce assay time.
High Background Spontaneous hydrolysisCheck substrate stock age; keep buffer pH < 8.5.
Low Signal Enzyme inactivationAdd 0.1% BSA; Ensure CaCl

is present (critical for FXa).
Inconsistent Replicates Pipetting error or DMSO precipitationPre-dilute substrate in buffer; do not add 100% DMSO directly to wells.

References

  • Lottenberg, R., et al. (1981). "Assay of coagulation proteases using peptide chromogenic substrates." Methods in Enzymology, 80, 341-361.

  • Motulsky, H. & Christopoulos, A. (2003).[4] Fitting Models to Biological Data using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. GraphPad Software.

  • Bachem. (n.d.). "Chromogenic Substrates for Blood Coagulation Factors." Application Guide.

  • Sigma-Aldrich. (n.d.). "Enzyme Kinetics: Technical Guide for Factor Xa Assays."

Sources

Determining Km and kcat for proteases using pNA substrates

Precision Kinetics: Determination of Protease and using p-Nitroaniline (pNA) Substrates

Content Type: Application Note & Detailed Protocol Target Audience: Researchers, Biochemists, and Drug Discovery Scientists

Introduction: The Quantitative Basis of Proteolysis

In the development of protease inhibitors or the characterization of novel enzymes, the determination of kinetic parameters (



This guide focuses on the use of chromogenic p-nitroaniline (pNA) substrates . These substrates mimic the natural peptide sequence recognized by the protease but are terminated with a p-nitroaniline group at the C-terminus. Upon cleavage of the amide bond between the peptide and the pNA moiety, free p-nitroaniline is released.[1]

The Physical Principle: Intact pNA-peptides are colorless (or pale yellow) with an absorbance maximum near 315 nm. Free pNA, however, is a distinct yellow chromophore with an absorbance maximum (

400–410 nm
The "Golden Rule" of Kinetics

Kinetic constants are conditional . They depend entirely on pH, temperature, ionic strength, and solvent composition. A

system validation

Experimental Workflow & Mechanism

The following diagram illustrates the catalytic cycle and the experimental decision matrix required for high-quality data.

ProteaseKineticscluster_mechanismCatalytic Mechanismcluster_workflowExperimental WorkflowEFree Enzyme (E)ESES ComplexE->ES+ SSSubstrate-pNA (S)AcylAcyl-EnzymeES->AcylAcylation(Release pNA)Acyl->EDeacylation(+ H2O)P1Peptide ProductAcyl->P1P2pNA (Yellow)Acyl->P2Fast Step(Measurement)Step11. pNA Standard Curve(Determine ε)Step22. Enzyme Linearity(Find working [E])Step1->Step2Step33. Kinetic Run(Vary [S])Step2->Step3Step44. Non-Linear Fit(Michaelis-Menten)Step3->Step4

Caption: Figure 1. Left: The serine protease catalytic cycle releasing pNA.[1][2] Right: The four-stage experimental workflow ensuring data integrity.

Pre-Assay Validation (The Trustworthiness Pillar)

Most errors in kinetic analysis stem from assuming theoretical values rather than measuring them. You must validate your system before running the kinetic assay.

Validation 1: The pNA Standard Curve

Why: The extinction coefficient (


3

Protocol:
  • Prepare a 10 mM stock of pure p-nitroaniline (Sigma/Merck) in DMSO.

  • Dilute into your specific Assay Buffer to create concentrations: 0, 10, 20, 40, 60, 80, 100

    
    .
    
  • Measure Absorbance at 405 nm (

    
    ) in your plate reader (same volume/pathlength as the assay).
    
  • Plot

    
     vs. Concentration. The slope is your specific conversion factor (OD/
    
    
    ).
Validation 2: Enzyme Linearity ([E] Optimization)

Why: Michaelis-Menten kinetics assume steady-state conditions where

4Protocol:
  • Fix

    
     at a saturating level (e.g., 
    
    
    estimated
    
    
    or
    
    
    ).
  • Titrate Enzyme concentration (e.g., 1 nM to 100 nM).

  • Measure initial velocity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Criteria: Choose an enzyme concentration that falls strictly within the linear range. If the curve plateaus, the signal is saturating the detector or the substrate is being depleted too fast.

Detailed Protocol: Determination of and

Reagents
  • Assay Buffer: Specific to your protease (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl

    
    , 0.05% Brij-35).
    
    • Note: Brij-35 or Tween-20 prevents enzyme adsorption to the plastic.

  • Substrate Stock: 10–100 mM in 100% DMSO. Store at -20°C.

  • Enzyme Stock: Aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

Step-by-Step Procedure

1. Plate Setup (96-well clear flat-bottom) Design your plate to include:

  • Substrate Blanks: Buffer + Substrate (No Enzyme). Checks for spontaneous hydrolysis.

  • Enzyme Blanks: Buffer + Enzyme (No Substrate). Background absorbance.

  • Experimental Wells: Enzyme + Substrate (Triplicates).

2. Substrate Dilution Series Prepare 8–12 concentrations of substrate.

  • Range: Ideally

    
     to 
    
    
    .
  • Example: If expected

    
    , use: 0, 10, 25, 50, 75, 100, 200, 400, 800 
    
    
    .
  • Important: Keep DMSO constant in all wells (e.g., 2% final).

3. Reaction Initiation

  • Add 90

    
      of Assay Buffer (containing Substrate) to the wells.
    
  • Incubate at assay temperature (e.g., 25°C or 37°C) for 10 min to equilibrate.

  • Add 10

    
      of Enzyme solution to initiate reaction.
    
  • Final Volume: 100

    
    .
    

4. Data Acquisition

  • Mode: Kinetic (Continuous).

  • Wavelength: 405 nm.[1][3][4][5]

  • Duration: 10–30 minutes.[3][4]

  • Interval: Read every 30–60 seconds.

  • Shake: Mix for 5 seconds before the first read.

Data Analysis

A. Calculate Initial Velocity ( )[2]
  • Examine the Progress Curve (Absorbance vs. Time) for each well.

  • Identify the linear portion (typically the first 5–10% of substrate conversion).

  • Calculate the slope (

    
    ).
    
  • Subtract the slope of the Substrate Blank (spontaneous hydrolysis).

  • Convert Slope (OD/min) to Velocity (

    
    ) using your Standard Curve :
    
    
    
B. Michaelis-Menten Fitting

Do not use the Lineweaver-Burk (double-reciprocal) plot for calculating parameters; it distorts error structures. Use Non-Linear Regression (e.g., GraphPad Prism, SigmaPlot, Python scipy).

Equation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">

2
  • 
     : Maximum velocity at saturating substrate (
    
    
    ).
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     : Substrate concentration at 
    
    
    (
    
    
    ).
C. Calculating (Turnover Number)

This is the number of substrate molecules converted per second per active site.[6][7][8][9]

278

Critical Calculation of


:
  • 
     units must be converted to 
    
    
    (Molar per second).
  • 
     is the molar concentration of active  enzyme sites in the well.
    
    • Calculation:

      
      .
      
    • Note: For absolute accuracy, an active-site titration (e.g., using MUGB or a tight-binding inhibitor) is recommended over simple protein concentration.

Data Presentation & Troubleshooting

Summary Table Template
ParameterValueStandard Error (SE)95% CI

(

)
45.2± 3.1[38.9 - 51.5]

(

)
12.5± 0.5[11.5 - 13.5]

(

)
8.4± 0.2[8.0 - 8.8]

(

)
185,840--
Troubleshooting Guide
IssuePossible CauseSolution
Non-linear Progress Curves Substrate depletion (>10% consumed).Reduce

or decrease assay time.
High Background Slope Spontaneous hydrolysis.Check pH (pNA esters are unstable at high pH). Use fresh substrate.[10]
No Saturation (Linear v vs [S])

is very high (

).
You cannot determine

accurately. Report

from the slope (

).
Inhibition at High [S] Substrate inhibition or solubility limit.Fit to Substrate Inhibition model:

.

References

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. 2nd Edition. Wiley-VCH. Link

  • Lotbiniere, A. (2025). The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. BenchChem Application Notes. Link

  • Tietz, N. W., et al. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Link

  • GraphPad Software. (2024). Determine kcat from Vmax. Prism Curve Fitting Guide. Link

  • Cornish-Bowden, A. (2012). Fundamentals of Enzyme Kinetics. 4th Edition. Wiley-Blackwell. Link

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors using Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protease Inhibitor Screening

Serine proteases, such as trypsin and thrombin, are pivotal enzymes in a vast array of physiological and pathological processes, including digestion, blood coagulation, and inflammation. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. The discovery of potent and selective inhibitors for these proteases is a cornerstone of modern drug development. High-throughput screening (HTS) provides a powerful platform for interrogating large compound libraries to identify novel inhibitory scaffolds.[1]

This guide provides a comprehensive framework for the utilization of the chromogenic substrate, Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA, in HTS campaigns designed to discover and characterize inhibitors of trypsin-like serine proteases. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers to design, execute, and interpret their screening assays with confidence.

The substrate this compound is an ideal tool for such screens. Its peptide sequence is recognized and cleaved by trypsin-like proteases at the arginine residue. This cleavage event liberates p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm.[2][3] The rate of color development is directly proportional to the enzymatic activity, providing a simple and robust method for quantifying protease function and its inhibition.[3]

Principle of the Chromogenic Assay

The enzymatic reaction at the heart of this assay is a classic example of protease-mediated substrate hydrolysis. The protease specifically recognizes and binds to the peptide backbone of this compound. The catalytic machinery of the enzyme then facilitates the cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. The release of free pNA into the solution results in a measurable increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction is diminished, providing a direct measure of the inhibitor's potency.

G cluster_0 Enzymatic Reaction Substrate This compound (Colorless) Enzyme Trypsin-like Protease Substrate->Enzyme Binding Products Cleaved Peptide + p-Nitroaniline (pNA) (Yellow) Enzyme->Products Cleavage Inhibitor Test Compound Inhibitor->Enzyme Inhibition

Fig. 1: Principle of the chromogenic protease assay.

PART 1: Assay Development and Optimization

Before embarking on a full-scale HTS campaign, it is imperative to develop and optimize the assay conditions to ensure a robust and reliable screening window.

Determination of Enzyme and Substrate Concentrations

The sensitivity and dynamic range of the assay are critically dependent on the concentrations of both the enzyme and the substrate.

Enzyme Concentration: The goal is to use the lowest concentration of enzyme that provides a robust and linear signal change over the desired assay time. This conserves precious enzyme and increases the sensitivity of the assay to inhibitors.

Substrate Concentration: The Michaelis-Menten constant (Km) is a fundamental parameter that describes the affinity of an enzyme for its substrate.[2] For inhibitor screening, it is generally recommended to use a substrate concentration at or near the Km value. This ensures that the assay is sensitive to competitive inhibitors.[2]

Protocol for Determining Optimal Enzyme and Substrate Concentrations:

  • Enzyme Titration:

    • Prepare a series of dilutions of the protease (e.g., trypsin) in assay buffer.

    • In a 96-well plate, add a fixed, excess concentration of this compound (e.g., 5-10 times the expected Km).

    • Initiate the reaction by adding the different enzyme concentrations.

    • Monitor the absorbance at 405 nm over time.

    • Select an enzyme concentration that results in a linear increase in absorbance for at least 15-30 minutes and reaches a desired signal window (e.g., 0.5-1.0 absorbance units).

  • Substrate Titration (Km Determination):

    • Prepare a series of dilutions of this compound in assay buffer.

    • In a 96-well plate, add the optimized concentration of the enzyme.

    • Initiate the reaction by adding the different substrate concentrations.

    • Measure the initial reaction velocity (V0) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time plot.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[5]

Assay Buffer and Conditions

The composition of the assay buffer can significantly impact enzyme activity and stability.

  • pH: Trypsin-like serine proteases typically exhibit optimal activity at a slightly alkaline pH, generally between 7.5 and 8.5.[6] A common choice is a Tris-HCl buffer.

  • Ionic Strength: The ionic strength of the buffer can influence enzyme conformation and activity. Sodium chloride is often included at a physiological concentration (e.g., 100-150 mM).

  • Additives:

    • Detergents: A non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.01% v/v), is often included to prevent aggregation of the enzyme and test compounds.[1]

    • Calcium Chloride: Some serine proteases, like trypsin, require calcium ions for optimal activity and stability. A concentration of 10-20 mM CaCl2 is commonly used.[7]

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality and robustness of an HTS assay. It takes into account both the dynamic range of the assay (the difference between positive and negative controls) and the signal variability. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Where:

  • Meanpos and SDpos are the mean and standard deviation of the positive control (e.g., no enzyme or a known inhibitor).

  • Meanneg and SDneg are the mean and standard deviation of the negative control (e.g., active enzyme with no inhibitor).

PART 2: High-Throughput Screening Protocols

The following protocols are designed for a 384-well plate format but can be adapted for other plate densities.

Primary Screening for Inhibitor Identification

This protocol is designed to rapidly screen a large library of compounds at a single concentration to identify "hits."

Materials:

  • Enzyme: Trypsin or other target serine protease.

  • Substrate: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2, 0.01% (v/v) Tween-20.

  • Positive Control: A known inhibitor (e.g., Aprotinin for trypsin).[9]

  • Negative Control: DMSO (or the solvent used for the compound library).

  • Compound Library: Compounds dissolved in DMSO.

  • 384-well clear, flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Protocol:

  • Plate Layout: Design the plate map to include wells for test compounds, positive controls, and negative controls.

  • Compound Dispensing: Dispense a small volume (e.g., 100 nL) of the test compounds, positive control, and negative control into the appropriate wells.

  • Enzyme Addition: Add the optimized concentration of the enzyme in assay buffer to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the substrate, this compound, at a concentration near its Km to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well from the linear portion of the kinetic read.

    • Calculate the percent inhibition for each test compound relative to the negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

G Start Start HTS Dispense_Compounds Dispense Compounds, Positive & Negative Controls Start->Dispense_Compounds Add_Enzyme Add Enzyme Solution Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Solution Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Absorbance Reading (405 nm) Add_Substrate->Kinetic_Read Data_Analysis Calculate % Inhibition Kinetic_Read->Data_Analysis Hit_Identification Identify Hits Data_Analysis->Hit_Identification End End Hit_Identification->End

Fig. 2: Workflow for primary HTS of protease inhibitors.
Secondary Screening: IC50 Determination

Once "hits" are identified, a secondary screen is performed to determine their potency by calculating the half-maximal inhibitory concentration (IC50).

Protocol:

  • Prepare Serial Dilutions: For each hit compound, prepare a series of dilutions (e.g., 8-10 points) in DMSO, followed by a further dilution in assay buffer.

  • Follow Primary Screen Protocol: Repeat the steps of the primary screening protocol, but instead of a single concentration, use the serial dilutions of the hit compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[8]

Parameter Description Example Value
Enzyme Trypsin10 nM
Substrate This compound0.4 mM (~Km)
Positive Control Aprotinin1 µM
Compound Conc. 10 µM (Primary Screen)Varies (IC50)
Assay Volume 50 µL
Readout Absorbance at 405 nmKinetic
Incubation Time 15 minutes
Table 1: Example Assay Parameters for HTS.

PART 3: Data Interpretation and Troubleshooting

Hit Confirmation and Triaging

A crucial step after primary screening is to confirm the activity of the initial hits and to eliminate false positives.

  • Re-testing: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity.

  • Orthogonal Assays: If possible, use an orthogonal assay with a different detection method (e.g., a fluorescence-based assay) to confirm that the inhibition is not an artifact of the chromogenic readout.[8]

  • Promiscuous Inhibitors: Be aware of Pan-Assay Interference Compounds (PAINS), which are known to show activity in a wide range of assays through non-specific mechanisms.[10]

Troubleshooting Common Issues
Issue Potential Cause Solution
High variability in controls Pipetting errors, unstable reagents, temperature fluctuations.Ensure proper mixing, use freshly prepared reagents, maintain a stable temperature.
Low Z'-factor (<0.5) Small signal window, high variability.Optimize enzyme and substrate concentrations, increase incubation time.
Colored compounds interfering with absorbance The test compound absorbs light at 405 nm.Pre-screen compounds for absorbance at 405 nm and either exclude them or correct the data.
Irreproducible hits Compound instability, aggregation, non-specific inhibition.Re-synthesize or re-purify hit compounds, include detergents in the assay buffer.

Protocol for Mitigating Interference from Colored Compounds:

  • Pre-Screening: Before the main assay, perform a "blank" read of the compound plate by adding assay buffer without the enzyme or substrate and measuring the absorbance at 405 nm.

  • Data Correction: Subtract the background absorbance of each compound from the final absorbance reading of the enzymatic reaction.

  • Counter-Screen: A more rigorous approach is to perform a counter-screen in the absence of the enzyme to identify compounds that directly react with the substrate or otherwise interfere with the assay.

Conclusion

The chromogenic substrate this compound is a valuable tool for the high-throughput screening of inhibitors against trypsin-like serine proteases. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can develop robust and reliable screening assays. Careful assay optimization, validation using the Z'-factor, and a systematic approach to hit confirmation are essential for the successful identification of novel and potent protease inhibitors for therapeutic development.

References

  • Gasparian, M. E., et al. (2005). Biochemical Characterization of Human Enteropeptidase Light Chain. Biochemistry (Moscow), 70(11), 1235-1243.
  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Determination of Trypsin Kinetic Parameters (Km and Vmax)
  • Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug Discovery Today, 10(10), 717-723.
  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance.
  • Kolde, H. J., Eberle, R., Heber, H., & Heimburger, N. (1986). New chromogenic substrates for thrombin with increased specificity. Thrombosis and Haemostasis, 56(2), 155-159.
  • BenchChem. (2025).
  • Iketani, S., et al. (2022). A multiplex method for rapidly identifying viral protease inhibitors. EMBO Molecular Medicine, 14(2), e14949.
  • Assay Guidance Manual. (2012). Protease Assays.
  • Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins. Methods in Enzymology, 80, 341-361.
  • Tagnon, H. J., et al. (1942). The effect of intravenous injection of trypsin on the coagulation of the blood.
  • Coussens, L., et al. (1985). The covalent structure of human pro-urokinase. Journal of Biological Chemistry, 260(20), 10748-10751.
  • Vinazzer, H. (1975).
  • Lee, B. H., et al. (2010). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 2(4), 215-231.
  • ChromogenicSubstrates.com. (n.d.). Trypsin. Retrieved from [Link]

  • Svendsen, L., & Stocker, K. (1977). Determination of protease activities with chromogenic substrates.
  • Kettner, C., & Shaw, E. (1981). The selective affinity labeling of factor Xa by peptides of arginine chloromethyl ketone. Thrombosis Research, 22(5-6), 645-652.
  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Beech, N. A., et al. (2020).
  • Geiger, R., & Fritz, H. (1984). Human urinary kallikrein.
  • Technology Networks. (2026, February 17). Method for Identifying “Molecular Glues” Could Unlock New Cancer Therapies. Retrieved from [Link]

  • Mattsson, C., et al. (1986). New chromogenic substrates for thrombin with increased specificity. Thrombosis and Haemostasis, 56(2), 155-159.
  • Kumar, R., et al. (2012). A protocol to remove colored metabolites and other inhibitors from plant tissues to facilitate RNA isolation suitable for downstream applications. Biotechnology Progress, 28(5), 1303-1307.
  • Loo, R. R. O., & Loo, J. A. (2017). High-throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis. Analyst, 142(19), 3574-3589.
  • Malaysian Journal of Analytical Sciences. (2016). DETERMINATION OF ENZYME KINETIC PARAMETERS ON SAGO STARCH HYDROLYSIS BY LINEARIZED GRAPHICAL METHODS.
  • Horiba. (n.d.). actichrome® at iii ref 838. Retrieved from [Link]

  • Rijkers, D. T. S. (1994).
  • Cambridge Bioscience. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Waley, S. G. (1982). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Biochemical Journal, 205(3), 631-633.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hojo, K., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(8), 669-681.
  • Hu, Z., et al. (2022). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. TrAC Trends in Analytical Chemistry, 153, 116627.
  • Palta, S., Saroa, R., & Palta, A. (2014). Overview of the coagulation system. Indian Journal of Anaesthesia, 58(5), 515-523.

Sources

Application Note: Precision Spectrophotometric Quantification of p-Nitroaniline (pNA) Release at 405 nm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous methodological framework for the quantification of p-nitroaniline (pNA) release, a gold-standard chromogenic readout for protease and phosphatase activity. While the chemistry is well-established, experimental variance often arises from pathlength inconsistencies in microplate formats, pH-dependent extinction coefficient shifts, and solvent effects (DMSO).

This document moves beyond basic "kit instructions" to address the biophysical constraints of the assay, ensuring data integrity for drug development and kinetic profiling.

Principle of Assay

The core mechanism relies on the enzymatic hydrolysis of an amide bond between a peptide substrate (e.g., Ac-DEVD for Caspase-3) and the p-nitroaniline chromophore.[1][2]

  • Substrate State: When conjugated, the pNA moiety typically exhibits an absorption maximum (

    
    ) in the UV range (<315 nm).
    
  • Free State: Upon cleavage, the electronic structure of free pNA shifts, resulting in a strong absorbance peak at 405 nm (yellow color).

Mechanism of Action

The following diagram illustrates the cleavage event and the resulting spectral shift.

ReactionMechanism Substrate Peptide-pNA Conjugate (Colorless/UV Abs) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Protease (e.g., Caspase-3) Enzyme->Complex Product1 Cleaved Peptide Complex->Product1 Hydrolysis Product2 Free p-Nitroaniline (Yellow, Abs 405 nm) Complex->Product2 Signal Generation

Figure 1: Enzymatic hydrolysis mechanism. The transition from conjugated to free pNA results in a bathochromic shift, detectable at 405 nm.

Critical Technical Parameters

The Extinction Coefficient ( ) Trap

Literature values for pNA


 vary between 9,600 and 10,500 M⁻¹cm⁻¹ . This variance is not error; it is a function of:
  • pH: pNA is an indicator. At acidic pH, it becomes protonated and loses absorbance at 405 nm. Assays must be buffered > pH 7.0.

  • Solvent: High concentrations of DMSO (used to solubilize substrates) can shift

    
    .
    
  • Bandwidth: The spectral bandwidth of your plate reader affects the observed OD.

Directive: Do not rely solely on literature constants. You must generate a standard curve under your specific buffer conditions (Protocol 1).

Pathlength Correction (Microplates)

In a cuvette, pathlength (


) is fixed at 1 cm.[3][4] In a microplate, 

is defined by the volume and the meniscus curvature.[5]

Without correction, a 100 µL volume typically yields

cm, but this varies by plate manufacturer.
  • Best Practice: Use a pathlength correction feature (reading at 900-975 nm) if available, or include a standard curve on every plate.

Experimental Protocols

Protocol 1: pNA Standard Curve Generation (Mandatory)

Purpose: To determine the specific extinction coefficient/conversion factor for your instrument and buffer.

Reagents:

  • p-Nitroaniline (MW: 138.12 g/mol ).

  • Assay Buffer (specific to your enzyme, e.g., HEPES or Tris).

  • DMSO.[6][7]

Workflow:

  • Stock Preparation: Dissolve pNA in 100% DMSO to create a 100 mM Master Stock.

  • Intermediate Dilution: Dilute Master Stock 1:100 in Assay Buffer to get 1 mM .

  • Plate Setup: Prepare serial dilutions in Assay Buffer (0, 10, 20, 50, 100, 200 µM).

  • Volume: Add 100 µL (or your specific assay volume) to a clear 96-well plate.

  • Read: Measure Absorbance at 405 nm.

Data Output: Plot


 (y-axis) vs. Concentration (x-axis). The slope of the line is your conversion factor (

).
Protocol 2: Caspase-3 Activity Assay (Apoptosis Study)

Target: Ac-DEVD-pNA cleavage.[1][8]

Materials:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 2 mM EDTA.

  • Substrate: Ac-DEVD-pNA (20 mM in DMSO).

Step-by-Step Methodology:

  • Cell Lysis:

    • Harvest

      
       cells.
      
    • Resuspend in 50 µL cold Lysis Buffer. Incubate on ice for 10 min.

    • Centrifuge (10,000 x g, 1 min) to pellet debris. Transfer supernatant to a fresh tube.

    • Critical: Quantify protein concentration (Bradford/BCA) to normalize input.

  • Assay Assembly (96-well plate):

    • Blank: 90 µL Reaction Buffer + 10 µL Lysis Buffer.

    • Sample: 90 µL Reaction Buffer + 10 µL Cell Lysate.

    • Inhibitor Control (Optional): Add 1 µL Ac-DEVD-CHO (inhibitor) to specific wells to verify specificity.

  • Initiation:

    • Add 10 µL of 2 mM Ac-DEVD-pNA substrate to all wells (Final conc: 200 µM).

    • Note: The final DMSO concentration should be <1% to prevent enzyme denaturation.

  • Measurement (Kinetic Mode):

    • Incubate at 37°C .

    • Read

      
       every 5 minutes for 60–120 minutes.
      

Workflow Visualization:

CaspaseWorkflow Cells Harvest Cells (Induced Apoptosis) Lysis Lysis & Protein Quant (4°C, 10 min) Cells->Lysis PlatePrep Plate Setup (Buffer + Lysate) Lysis->PlatePrep Substrate Add Ac-DEVD-pNA (Initiate Reaction) PlatePrep->Substrate Read Kinetic Read (405 nm, 37°C, 2h) Substrate->Read

Figure 2: Caspase-3 assay workflow. Kinetic reading is preferred over endpoint to identify the linear range.

Data Analysis & Calculation

Do not report raw OD. Convert to Specific Activity .

Step 1: Calculate Slope

From the kinetic read, identify the linear portion of the curve. Calculate the change in absorbance per minute (


).


Subtract the

of the blank from the sample.
Step 2: Convert to Activity (Units)

Using the slope from your Standard Curve (Protocol 1), denoted as


 (units: 

):


Note: If


 was calculated based on molarity in the well, ensure you correct for the well volume to get moles produced.
Summary Table: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Background (Blank) Substrate AutohydrolysisCheck substrate age/storage. Ensure buffer pH < 8.[9]5. Keep substrate in dark.
Non-linear Kinetics Substrate DepletionDilute enzyme/lysate. Only analyze the initial linear velocity (

).
No Signal Low Enzyme Activity or Low pHVerify pH is > 7.0. Increase lysate concentration. Ensure DTT was added fresh (essential for Cysteine proteases).
Precipitation Substrate InsolubilitypNA substrates are hydrophobic. Ensure DMSO is well-mixed, or use a lower substrate concentration.

References

  • ResearchGate (Protocols.io). Enzymatic Assay of Trypsin Inhibition (BAPNA). Available at: [Link]

  • Assay Genie. Caspase 3/7 Activity Assay Kit Protocol. Available at: [Link]

Sources

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA for monitoring serine protease activity

Author: BenchChem Technical Support Team. Date: February 2026

Application of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA in Coagulation & Complement Assays

Executive Summary

This compound is a high-specificity chromogenic substrate designed for the kinetic evaluation of trypsin-like serine proteases. While it exhibits broad applicability across the coagulation cascade, its unique P3-P1 structural motif (Lys(Z)-Gly-Arg) renders it particularly effective for monitoring Factor Xa (FXa) activity and C1-Esterase Inhibitor (C1-INH) function.

This guide provides a rigorous framework for utilizing this substrate in drug development, specifically for Anti-Xa assays (heparin/DOAC monitoring) and enzyme kinetic profiling. Unlike generic trypsin substrates, the Z (benzyloxycarbonyl) protection on the lysine side chain enhances hydrophobic interaction with the S3 subsite of the target protease, significantly improving catalytic efficiency (


) and specificity.
Chemical Basis & Mechanism of Action
2.1 Substrate Architecture

The substrate mimics the natural cleavage site of the protease's physiological target.

  • N-Terminal Protection (Moc): The Methoxycarbonyl group protects the N-terminus, preventing degradation by aminopeptidases and defining the peptide's orientation in the active site.

  • P3 Residue (Lys(Z)): The

    
    -amino group of Lysine is protected by a Benzyloxycarbonyl (Z) group. This bulky, hydrophobic moiety is critical; it occupies the hydrophobic S3 pocket of Factor Xa/C1-INH, excluding smaller proteases like thrombin which prefer different P3 residues.
    
  • P1 Residue (Arg): The Arginine residue directs the substrate to the S1 specificity pocket (trypsin-like specificity), which contains a key Aspartate residue (Asp189 in trypsin numbering) for salt-bridging.

  • Reporter Group (pNA): para-Nitroaniline is linked via an amide bond to the C-terminus.

2.2 Reaction Mechanism

Upon binding, the serine protease (e.g., Factor Xa) executes a nucleophilic attack on the amide bond between Arginine and pNA.

Reaction Scheme:



The released p-Nitroaniline (pNA) shifts the absorbance maximum from UV (substrate) to 405 nm (product), allowing continuous kinetic monitoring.[1]

ReactionMechanism Substrate Substrate (Colorless) Complex Michaelis Complex (ES) Substrate->Complex + Enzyme Enzyme Serine Protease (FXa / C1-INH) Enzyme->Complex Complex->Enzyme Regeneration Product1 Peptide-OH Complex->Product1 Hydrolysis Product2 p-Nitroaniline (Yellow, 405nm) Complex->Product2 Release

Figure 1: Enzymatic hydrolysis mechanism. The protease binds the substrate, cleaves the amide bond, and releases the chromophore pNA.[1]

Experimental Protocol: Factor Xa Inhibition Assay (Anti-Xa)

This protocol is optimized for screening anticoagulant drugs (LMWH, UFH, or direct FXa inhibitors) using this compound.

3.1 Materials & Reagents
ComponentSpecificationPreparation Notes
Substrate This compoundDissolve to 2–4 mM in ultrapure water or 10% DMSO. Store at -20°C.
Enzyme Human or Bovine Factor XaDilute to 2–5 nkat/mL (approx 0.5 U/mL) in Assay Buffer.
Assay Buffer Tris-HCl (pH 8.4)50 mM Tris, 175 mM NaCl, 7.5 mM Na₂EDTA. Note: Add 0.1% BSA or PEG-6000 to prevent surface adsorption.
Stop Solution 20% Acetic AcidOptional for end-point assays.
Standard p-Nitroaniline (pNA)Prepare 10 mM stock in DMSO for standard curve generation.
3.2 Assay Workflow (96-Well Plate)

Step 1: Preparation

  • Pre-warm all reagents to 37°C.

  • Set plate reader to 405 nm (kinetic mode preferred).

Step 2: Inhibitor Incubation (Stage 1)

  • Wells: Add 25 µL of Test Sample (Plasma or Drug in buffer).

  • Enzyme: Add 25 µL of Factor Xa solution.

  • Mix: Incubate at 37°C for 120 seconds.

    • Mechanism:[2] Antithrombin (in plasma) or Direct Inhibitor binds FXa. Residual FXa remains free.

Step 3: Substrate Reaction (Stage 2)

  • Start: Add 50 µL of This compound substrate (pre-warmed).

  • Mix: Shake plate orbitally for 5 seconds.

Step 4: Measurement

  • Kinetic Read: Measure Absorbance (OD405) every 15 seconds for 5–10 minutes.

  • End-Point (Alternative): Incubate exactly 5 minutes, add 50 µL Stop Solution, and read OD405.

AssayWorkflow Start Sample Prep (Plasma/Drug) Incubation Incubation (37°C, 2 min) Sample + Excess FXa Start->Incubation Add Enzyme Reaction Substrate Addition Moc-Lys(Z)-Gly-Arg-pNA Incubation->Reaction Add Substrate Read Kinetic Read OD 405nm Reaction->Read Measure pNA Analysis Calculate Residual Activity (% Activity vs Log[Inhibitor]) Read->Analysis

Figure 2: Step-by-step workflow for the Anti-Xa chromogenic assay.

Data Analysis & Calculations
4.1 The Beer-Lambert Law

Activity is quantified by the rate of pNA release.


[1]
  • 
    : Absorbance (OD)
    
  • 
    : Extinction coefficient of pNA at 405 nm (
    
    
    
    at pH 8.4).
  • 
    : Pathlength (0.5 to 0.6 cm for 100 µL in 96-well plate).
    
4.2 Calculating Enzyme Activity (Units)

For kinetic data (


):


4.3 Interpretation for Drug Screening
  • High OD405: High residual FXa activity

    
     Low drug inhibition.
    
  • Low OD405: Low residual FXa activity

    
     High drug inhibition.
    
  • IC50 Determination: Plot Residual Activity (%) vs. Log[Inhibitor].

Critical Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysisStore substrate at -20°C; Check buffer pH (avoid > 9.0).
Non-Linear Kinetics Substrate depletionDilute enzyme or increase substrate concentration (ensure

).
Low Signal Wrong pH or ionic strengthEnsure Buffer is pH 8.3–8.4. FXa requires

(if using native) or specific ionic strength.
Precipitation Substrate insolubilityDissolve stock in DMSO/Water mixture. Ensure final DMSO < 10% in well.
References
  • Practical Haemostasis. (2022). Anti-Xa Assays: Principles and Methods. Retrieved from [Link]

  • Lottenberg, R., & Jackson, C. M. (1983).[3] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Retrieved from [Link]

Sources

C1 esterase inhibitor functional assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development & Validation of a Chromogenic C1 Esterase Inhibitor (C1-INH) Potency Assay

Executive Summary & Core Directive

This guide addresses the critical need for a robust, quantitative functional assay for C1 Esterase Inhibitor (C1-INH), a serine protease inhibitor (SERPIN) used to treat Hereditary Angioedema (HAE). While antigenic ELISAs measure protein mass, they fail to detect dysfunctional proteins (as seen in Type II HAE).

This protocol details the development of a Chromogenic C1s Inhibition Assay . Unlike "black-box" commercial kits, this guide provides the open-source chemistry and kinetic principles required to build, optimize, and validate this assay in-house for drug potency testing (activity release) or clinical diagnostics.

Scientific Foundation: Mechanism of Action

To design the assay, one must understand the target. C1-INH is a suicide inhibitor. It does not merely block the active site; it forms a covalent, irreversible 1:1 stoichiometric complex with its target proteases.

  • Primary Targets: C1s and C1r (Complement Classical Pathway), Factor XIIa and Plasma Kallikrein (Contact Activation System).

  • The Assay Target: Activated C1s is the preferred enzyme for potency assays because its kinetics are well-defined, and it represents the primary pathway (Complement) dysregulated in HAE.

Mechanism:

  • Recognition: C1-INH reactive site loop (RSL) acts as a "bait" substrate for C1s.

  • Attack: C1s cleaves the RSL.

  • Trap: The cleavage induces a massive conformational change, covalently linking C1-INH to C1s and distorting the C1s active site, rendering it permanently inactive.

Pathway Visualization

C1_Pathway C1_Complex C1 Complex (C1q-C1r-C1s) Activated_C1s Activated C1s (Serine Protease) C1_Complex->Activated_C1s Cleavage Activator Immune Complex / Surface Activator->C1_Complex Activates Substrate Synthetic Substrate (Z-Lys-SBzl) Activated_C1s->Substrate Hydrolysis (If Uninhibited) Inactive_Complex Covalent C1-INH:C1s Complex Activated_C1s->Inactive_Complex Covalent Binding C1_INH C1 Esterase Inhibitor (Drug/Endogenous) C1_INH->Activated_C1s Inhibition (Competition) C1_INH->Inactive_Complex Color Color Generation (TNB Anion) Substrate->Color DTNB Reaction

Figure 1: Mechanism of C1-INH action and the principle of the chromogenic assay. C1-INH competes with the synthetic substrate for the C1s active site.

Assay Principle: Residual Activity

We cannot directly measure "inhibition."[1] We measure what remains.

  • Incubation Phase: Fixed concentration of C1s enzyme is mixed with increasing concentrations of C1-INH sample.

  • Reaction: C1-INH binds C1s.

  • Detection Phase: A chromogenic substrate (Z-Lys-SBzl) is added.

  • Readout: Any remaining free C1s cleaves the substrate.

    • High Signal (Yellow): Low Inhibition (Low Potency).

    • Low Signal (Clear): High Inhibition (High Potency).

The Chemistry:

  • Substrate: Z-L-Lys-SBzl (N-alpha-Cbz-L-Lysine thiobenzyl ester).

  • Chromophore: DTNB (5,5'-Dithiobis(2-nitrobenzoic acid) or Ellman's Reagent).

  • Reaction:

    
    
    
    
    

Detailed Protocol: Chromogenic C1s Inhibition Assay

Critical Reagents & Materials
ComponentSpecificationPurpose
Enzyme Recombinant or Plasma-derived Human Activated C1sThe target protease. Must be >95% active.[2]
Substrate Z-L-Lys-SBzl (Thiobenzyl ester)Specific substrate for C1s esterolytic activity.[3]
Chromophore DTNB (Ellman's Reagent)Reacts with free thiols to produce color.
Assay Buffer 50 mM Tris, 150 mM NaCl, pH 7.4Physiological backbone.
Stabilizers 0.1% PEG-8000 or 0.05% Tween-20Prevents enzyme adsorption to plastics.
Reference Std Validated C1-INH Standard (e.g., NIBSC code 08/262)For relative potency calculation.
Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4. Filter (0.22 µm).

    • Expert Tip: Avoid Calcium in the substrate buffer if using Z-Lys-SBzl, as C1s esterolytic activity on this substrate is calcium-independent, and excess calcium can sometimes precipitate with certain buffer components or affect DTNB stability. However, if using native protein substrates, Ca2+ is required. For this synthetic substrate protocol, standard Tris-Saline is sufficient.

  • C1s Enzyme Stock: Dilute to 20 nM (approx. 1.6 µg/mL) in Assay Buffer. Keep on ice.

  • Substrate Mix (Prepare immediately before use):

    • 10 mM Z-Lys-SBzl in DMSO (Stock).[2]

    • 10 mM DTNB in Ethanol or DMSO (Stock).

    • Working Solution: Dilute both into Assay Buffer to final concentrations of 200 µM Substrate and 200 µM DTNB.

Assay Workflow

Step 1: Sample Dilution Dilute the C1-INH Reference Standard and Test Samples in Assay Buffer.

  • Create a 7-point dilution series (e.g., 0 to 100 nM).

  • Note: The stoichiometric equivalence point is 1:1. Ensure your curve spans this range (e.g., if Enzyme is 10 nM, your inhibitor curve should range from 0 to 20 nM).

Step 2: Incubation (Inhibition Phase)

  • Add 50 µL of Diluted C1-INH (Standard/Sample) to a 96-well microplate.

  • Add 50 µL of 20 nM C1s Enzyme.

  • Mix on a plate shaker for 30 seconds.

  • Incubate at 37°C for 15–30 minutes.

    • Critical: This allows the slow, irreversible covalent complex to form. Insufficient time leads to underestimation of potency.

Step 3: Detection (Residual Activity)

  • Add 100 µL of Substrate/DTNB Working Solution.

  • Place immediately in a plate reader pre-warmed to 37°C.

Step 4: Kinetic Reading

  • Measure Absorbance at 412 nm (or 405 nm) every 30 seconds for 10–20 minutes.

  • Why Kinetic? Endpoint reads are risky because substrate depletion or spontaneous hydrolysis of the thioester can skew results. Use the Vmax (Slope) of the linear portion of the curve.

Workflow Visualization

Assay_Workflow Step1 Step 1: Prep Dilute C1-INH Samples (0 - 20 nM) Step2 Step 2: Add Enzyme Add 10 nM C1s Enzyme Step1->Step2 Step3 Step 3: Incubation 37°C for 20 mins (Complex Formation) Step2->Step3 Step4 Step 4: Substrate Add Z-Lys-SBzl + DTNB Step3->Step4 Step5 Step 5: Kinetic Read Measure OD412nm (Slope = Residual Activity) Step4->Step5

Figure 2: Step-by-step workflow for the Chromogenic C1-INH Potency Assay.

Data Analysis & Potency Calculation

  • Calculate Velocity (V): Determine the slope (ΔOD/min) for each well.

  • Normalize:

    
    
    
    • 
      : Substrate only (no enzyme).
      
    • 
      : Enzyme + Buffer (no inhibitor).
      
  • Plotting: Plot % Residual Activity (Y-axis) vs. [C1-INH] (nM) (X-axis).

  • IC50 Determination: Fit data to a 4-parameter logistic (4PL) model.

    • However, for a stoichiometric inhibitor like C1-INH, the curve is often linear until the equivalence point (titration phase). A linear regression on the initial slope can determine the Specific Activity .

  • Relative Potency:

    
    
    

Validation Parameters (E-E-A-T)

To ensure this assay is "field-proven" and trustworthy, you must validate the following:

ParameterAcceptance CriteriaRationale
Linearity

(Enzyme conc. vs Rate)
Ensures the enzyme concentration is rate-limiting and substrate is in excess (

).
Z-Factor

Measures assay robustness. High signal window (Enzyme only) vs. Low signal (Full inhibition).
Specificity No inhibition by Albumin/IgGConfirms signal reduction is due to C1-INH, not non-specific protein effects.
Precision CV < 10% (Intra-assay)Critical for potency release assays.
Accuracy 80–120% RecoverySpike defined amounts of C1-INH into C1-INH-deficient plasma.

Expert Insight - Troubleshooting Spontaneous Hydrolysis: Thiobenzyl ester substrates are unstable at high pH (>8.0). If you see high background in your blanks:

  • Lower pH to 7.4.

  • Prepare substrate/DTNB mix immediately before use.

  • Ensure DTNB stock is fresh (yellowing of stock indicates degradation).

References

  • Levy, J. H., & diffuse, K. (2006). C1 esterase inhibitor: biological activities and therapeutic applications. Journal of Thrombosis and Haemostasis. Link

  • FDA Guidance for Industry. (2011). Potency Tests for Cellular and Gene Therapy Products. (Relevant for general potency assay design principles). Link

  • Gron, H., et al. (2020). Assay for C1 Esterase Inhibitor Activity. Methods in Molecular Biology.
  • Wagenaar-Bos, I. G., et al. (2008). Functional C1-inhibitor diagnostics in hereditary angioedema: assay evaluation and recommendations. Journal of Immunological Methods. Link

  • European Medicines Agency (EMA). (2018). Guideline on the clinical investigation of medicinal products for the treatment of hereditary angioedema. Link

Disclaimer: This protocol is for research and development purposes. Clinical diagnostic assays must be validated according to CLIA/ISO 15189 standards.

Sources

Application Note: A Robust Chromogenic Assay for Screening Plasma Kallikrein Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note provides a detailed protocol for a robust and reliable in vitro assay to screen for inhibitors of plasma kallikrein (PKa). The assay utilizes a specific chromogenic substrate, H-D-Pro-Phe-Arg-p-nitroanilide (S-2302), which is cleaved by active PKa to produce a yellow p-nitroaniline (pNA) product. The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity. This guide offers a comprehensive walkthrough of the assay principle, step-by-step experimental procedures, data analysis, and validation, making it an invaluable resource for researchers in drug discovery and development targeting the kallikrein-kinin system.

Introduction

Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS).[1] The KKS is implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. Dysregulation of PKa activity is associated with several diseases, most notably hereditary angioedema (HAE), a debilitating genetic disorder characterized by recurrent episodes of severe swelling.[1][2] Consequently, PKa has emerged as a significant therapeutic target for the development of novel inhibitors.

Chromogenic assays offer a straightforward and high-throughput compatible method for identifying and characterizing PKa inhibitors.[3][4][5] These assays are based on the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a chromophore. This protocol details the use of S-2302, a well-characterized and highly specific chromogenic substrate for plasma kallikrein.[6][7][8][9]

Principle of the Assay

The core of this assay is the enzymatic reaction between plasma kallikrein and the chromogenic substrate S-2302. Active PKa specifically recognizes and cleaves the peptide sequence H-D-Pro-Phe-Arg, releasing the chromophore p-nitroaniline (pNA).[7][8] The liberated pNA has a distinct yellow color and a maximum absorbance at 405 nm. By monitoring the increase in absorbance over time, the rate of the enzymatic reaction can be determined. In the presence of a PKa inhibitor, the rate of S-2302 cleavage is reduced, providing a direct measure of the inhibitor's potency.[10][11]

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Kallikrein Kallikrein Products Cleaved Peptide + pNA (Yellow Product) Kallikrein->Products Cleavage Inactive_Complex Kallikrein-Inhibitor Complex (Inactive) Kallikrein->Inactive_Complex S-2302 S-2302 (Colorless Substrate) S-2302->Products Inhibitor Inhibitor Inhibitor->Inactive_Complex

Caption: Principle of the Kallikrein Chromogenic Assay.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Storage
Human Plasma KallikreinReputable Supplier--20°C or -80°C
Chromogenic Substrate S-2302Chromogenix (DiaPharma)S8203402-8°C, protect from light[6]
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)--4°C
Known Kallikrein Inhibitor (e.g., Leupeptin)Sigma-AldrichL2884-20°C
96-well Flat-Bottom PlatesGreiner Bio-One655101Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature

Note on Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.8 at 25°C.[7][12]

  • S-2302 Stock Solution: Reconstitute S-2302 in sterile, nuclease-free water to a stock concentration of 4 mM.[3] This solution is stable for over 6 months when stored at 2-8°C.[6]

  • Human Plasma Kallikrein Working Solution: Dilute the enzyme stock in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Inhibitor Stock and Dilutions: Dissolve the test compounds and the known inhibitor in 100% DMSO to create a high-concentration stock solution. Subsequently, prepare serial dilutions in assay buffer. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.

Experimental_Workflow A Prepare Reagent Dilutions (Inhibitors, Enzyme, Substrate) B Add Inhibitor/Vehicle to Plate A->B C Add Kallikrein Enzyme Solution B->C D Pre-incubate at 37°C C->D Mix gently E Initiate Reaction with S-2302 D->E 5-10 min F Kinetic Read at 405 nm E->F Immediately G Data Analysis (V₀, % Inhibition, IC₅₀) F->G

Caption: Experimental Workflow for the Kallikrein Inhibition Assay.

Step-by-Step Procedure:

  • Plate Setup:

    • Add 2 µL of serially diluted test compounds or reference inhibitor to the appropriate wells of a 96-well plate.

    • For control wells, add 2 µL of the vehicle (e.g., assay buffer with the same final DMSO concentration as the compound wells).

      • 100% Activity Control (No Inhibition): Vehicle only.

      • Blank (No Enzyme): Vehicle only.

  • Enzyme Addition:

    • Add 178 µL of the diluted human plasma kallikrein solution to all wells except the blank wells.

    • To the blank wells, add 178 µL of assay buffer.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Pre-incubate the plate at 37°C for 10 minutes. This allows for the interaction between the enzyme and potential inhibitors before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the S-2302 substrate solution to all wells, bringing the total reaction volume to 200 µL.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

Data Analysis and Interpretation

1. Calculation of Initial Velocity (V₀):

  • For each well, plot the absorbance at 405 nm against time.

  • The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. Determine the slope of this linear phase (milli-absorbance units/minute).

  • Subtract the V₀ of the blank from all other wells to correct for background absorbance.

2. Calculation of Percent Inhibition:

  • Calculate the percentage of kallikrein inhibition for each concentration of the test compound using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100 Where:

    • V₀_inhibitor is the initial velocity in the presence of the inhibitor.

    • V₀_control is the initial velocity of the 100% activity control (no inhibitor).

3. Determination of IC₅₀:

  • The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%.[13][14]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Example Data Table:

Inhibitor Conc. (nM)log[Inhibitor]Avg. V₀ (mAU/min)% Inhibition
0 (Control)-50.00.0
1045.29.6
10130.539.0
501.724.850.4
100215.169.8
100035.389.4

Assay Validation

To ensure the reliability and robustness of the assay for high-throughput screening (HTS), it is crucial to perform assay validation.

Z'-Factor:

The Z'-factor is a statistical parameter that is widely used to evaluate the quality of an HTS assay.[15][16] It takes into account both the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][17]

The Z'-factor is calculated using the following formula: Z' = 1 - ((3 * (σ_p + σ_n)) / |μ_p - μ_n|) Where:

  • μ_p = mean of the positive control (no inhibition)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (maximum inhibition)

  • σ_n = standard deviation of the negative control

To determine the Z'-factor, run the assay with a sufficient number of replicates (e.g., 16-32) for both the 100% activity control and a control with a known inhibitor at a concentration that gives maximal inhibition.[18]

Troubleshooting

IssuePossible CauseSolution
High background signal Substrate instability or contamination.Prepare fresh substrate solution. Ensure all reagents are of high purity.
Low signal or no activity Inactive enzyme. Incorrect buffer pH.Use a new aliquot of enzyme. Verify the pH of the assay buffer.
Non-linear reaction rates Substrate depletion. Enzyme concentration too high.Decrease the enzyme concentration or the reaction time.
High variability between replicates Pipetting errors. Inadequate mixing. Temperature fluctuations.Calibrate pipettes. Ensure thorough mixing after each reagent addition. Maintain a constant temperature.

References

  • Bio-protocol. (2014, October 5). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol. [Link]

  • ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. ChromogenicSubstrates.com. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]

  • ChromogenicSubstrates.com. (n.d.). Kallikrein inhibitor activity. ChromogenicSubstrates.com. [Link]

  • Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586-93. [Link]

  • Papareddy, P., Kalle, M., & Schmidtchen, A. (2014). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol, 4(19), e1246. [Link]

  • Fareed, J., et al. (1981). Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate. Thrombosis Research, 22(1-2), 1-14. [Link]

  • ENDOTELL AG. (n.d.). Plasma Prekallikrein Method Sheet. ENDOTELL AG. [Link]

  • Carvalho, I. M., et al. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Chemistry, 10, 1008643. [Link]

  • ChromogenicSubstrates.com. (n.d.). Kallikrein, urine. ChromogenicSubstrates.com. [Link]

  • Gallimore, M. J., & Friberger, P. (1982). Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibition and kallikrein "like" activity in human plasma. Thrombosis Research, 25(3), 293–298. [Link]

  • CoaChrom. (n.d.). Plasma Kallikrein-like activity. CoaChrom. [Link]

  • Huang, W. Y., Wan, X., & Zhang, S. (2009). A novel chromogenic peptide for prekallikrein/kallikrein determination. Clinical Laboratory, 55(3-4), 106-13. [Link]

  • ChromogenicSubstrates.com. (n.d.). Prekallikrein, plasma. ChromogenicSubstrates.com. [Link]

  • Križan, K., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • de Carvalho, I. M., et al. (2025). Kallikrein immobilized on magnetic beads for activity-based assays using mass spectrometry. Frontiers in Chemistry, 13, 1348821. [Link]

  • Ivanov, I., et al. (2020). Kallikrein directly interacts with and activates Factor IX, resulting in thrombin generation and fibrin formation independent of Factor XI. Proceedings of the National Academy of Sciences, 117(4), 1910-1919. [Link]

  • Suffix, T. M., et al. (2018). The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice. Frontiers in Immunology, 9, 173. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • CoaChrom. (n.d.). CoaChrom® Factor XII. CoaChrom. [Link]

  • Isman, C., et al. (2024). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. The Journal of Allergy and Clinical Immunology. [Link]

  • Iverson, P. W., & Smith, R. M. (2020). Z' Does Not Need to Be > 0.5. ACS Omega, 5(32), 20000–20006. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • On HTS. (2023, December 12). Z-factor. On HTS. [Link]

  • Hofman, Z. L. M., et al. (2025). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. The Journal of Allergy and Clinical Immunology, 156(5), 1364-1372.e6. [Link]

  • van der Straaten, R. J., et al. (2003). Comparison of two assays for human kallikrein 2. Clinical Chemistry, 49(2), 316-319. [Link]

Sources

Troubleshooting & Optimization

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA, a chromogenic substrate widely utilized in enzymatic assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the stability, storage, and handling of this reagent to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: How should I store the lyophilized this compound powder?

For long-term storage, the lyophilized powder should be kept at -20°C or colder in a tightly sealed container, protected from light and moisture.[1][2][3][4][5] Under these conditions, the peptide can remain stable for several years.[2] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[3][4]

Q2: What is the best way to prepare a stock solution?

It is recommended to dissolve the peptide in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[6] If an aqueous buffer is required for your experiment, prepare a concentrated stock solution in DMSO first and then dilute it into the aqueous buffer. For peptides that are difficult to dissolve, sonication can be beneficial.[2]

Q3: How should I store the reconstituted stock solution?

Once reconstituted, peptide solutions are more susceptible to degradation.[1] To maintain integrity, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2][3][6] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3] Stock solutions in DMSO can be stable for up to 6 months at -80°C.[6] If stored at -20°C, it is advisable to use the solution within one month.[6] For aqueous solutions, using a sterile buffer at a pH of 5-6 can help prolong the storage life.[2][3]

Q4: Can I store the reconstituted peptide in a frost-free freezer?

It is strongly advised to avoid using frost-free freezers for storing peptide solutions. These freezers undergo frequent temperature fluctuations during their automatic defrosting cycles, which can be detrimental to the stability of the peptide.[3]

Q5: How can I prevent moisture contamination of the lyophilized powder?

Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[4] To prevent this, allow the vial of lyophilized powder to equilibrate to room temperature in a desiccator before opening.[4] After weighing out the desired amount, the vial should be tightly resealed as soon as possible, preferably under an inert gas like dry nitrogen, before returning it to cold storage.[2][3]

Troubleshooting Guide

This section provides solutions to common problems encountered during enzymatic assays using this compound.

Problem Potential Cause Recommended Solution
High background signal/spontaneous substrate hydrolysis 1. Substrate degradation: The p-nitroanilide (pNA) moiety can undergo abiotic hydrolysis, especially at high pH.[7] 2. Contaminated reagents: Buffers or water may be contaminated with proteases.1. Prepare fresh substrate solution from a properly stored lyophilized powder. Ensure the pH of the assay buffer is optimal for the enzyme and does not promote spontaneous hydrolysis. 2. Use high-purity, sterile water and buffers. Prepare fresh buffers and filter-sterilize if necessary.
Low or no enzyme activity 1. Substrate instability: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, moisture contamination).[1][3] 2. Incorrect substrate concentration: The substrate concentration may be too low for the enzyme to act upon effectively.1. Use a fresh aliquot of the substrate stock solution. If degradation is suspected, prepare a new stock solution from the lyophilized powder. 2. Verify the concentration of your stock solution and ensure the final concentration in the assay is appropriate for your enzyme.
Poor reproducibility of results 1. Inconsistent substrate preparation: Variations in dissolving the substrate or inconsistencies between aliquots can lead to variable results. 2. Temperature fluctuations: Exposing the substrate to variable temperatures can affect its stability and reaction rates.1. Ensure the substrate is fully dissolved before use. Gently vortex the stock solution before making dilutions. 2. Maintain a consistent temperature for your assay setup and for the storage of your reagents.
Precipitation of the substrate in the assay buffer 1. Low solubility: The peptide may have limited solubility in the aqueous assay buffer. 2. Incorrect pH: The pH of the buffer may not be optimal for keeping the peptide in solution.1. If using a DMSO stock, ensure the final concentration of DMSO in the assay is low enough to not affect the enzyme or cause precipitation. A final DMSO concentration of 1-5% is generally well-tolerated. 2. Adjust the pH of the assay buffer. For basic peptides, a slightly acidic pH may improve solubility, while for acidic peptides, a slightly basic pH may be better.[2]

Visualizing the Assay and Troubleshooting Workflow

To better understand the enzymatic reaction and the troubleshooting process, the following diagrams are provided.

Enzymatic_Cleavage Substrate This compound (Colorless) Enzyme Proteolytic Enzyme Substrate->Enzyme Binding Products Cleaved Peptide + p-Nitroaniline (pNA) (Yellow) Enzyme->Products Hydrolysis

Caption: Enzymatic cleavage of the chromogenic substrate.

Troubleshooting_Workflow Start Assay Issue Identified (e.g., High Background, Low Activity) Check_Substrate Is the substrate solution fresh and properly prepared? Start->Check_Substrate Check_Storage Was the lyophilized powder and stock solution stored correctly? Check_Substrate->Check_Storage No Check_Reagents Are buffers and water pure and uncontaminated? Check_Substrate->Check_Reagents Yes Check_Storage->Check_Reagents Yes New_Stock Prepare fresh stock solution Check_Storage->New_Stock No Check_Assay_Conditions Are pH and temperature optimal for the enzyme? Check_Reagents->Check_Assay_Conditions Yes New_Reagents Prepare fresh, sterile reagents Check_Reagents->New_Reagents No New_Powder Use a new vial of lyophilized powder Check_Assay_Conditions->New_Powder Yes, but problem persists Optimize_Conditions Optimize assay conditions Check_Assay_Conditions->Optimize_Conditions No Success Problem Resolved New_Powder->Success New_Stock->Success New_Reagents->Success Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting common assay issues.

Detailed Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for reconstituting the lyophilized this compound powder.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes. This prevents the condensation of moisture onto the cold powder.[2][4]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.[2] Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6]

Protocol 2: General Enzymatic Assay Workflow

This protocol provides a general framework for a colorimetric enzyme assay using this compound. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for each specific enzyme.[8]

  • Prepare Reagents: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) and the enzyme solution at the desired concentration.

  • Set up the Reaction Plate: In a 96-well microplate, add the assay buffer to each well.

  • Add Enzyme: Add the enzyme solution to the appropriate wells. Include control wells without the enzyme to measure background substrate hydrolysis.

  • Initiate the Reaction: Add the this compound substrate to all wells to start the reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-60 minutes). The reaction should be monitored to ensure it remains within the linear range.

  • Stop the Reaction (Optional): If necessary, the reaction can be stopped by adding a stop solution, such as 30% acetic acid.[8]

  • Measure Absorbance: Measure the absorbance of the released p-nitroaniline at a wavelength of 405 nm using a microplate reader.[8]

  • Data Analysis: Subtract the absorbance of the no-enzyme control from the experimental wells. The concentration of the product can be calculated using the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹).[8]

Summary of Storage Conditions

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C or colderLong-term (Years)Store in a dark, dry environment. Protect from moisture.[1][2][5]
2-8°CShort-term (Weeks to Months)Suitable for frequent use, but long-term stability is reduced.[1][9]
Reconstituted Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3][6]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3][6]

References

  • Soils Lab - University of Illinois. (2023, May 29). SOP: Enzyme Assays: pNA. Retrieved from [Link]

  • Dripdok Help Center - Intercom. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]

  • Chandru, K., et al. (2025, March 26). Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid. PMC. Retrieved from [Link]

  • Unnamed Source. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

Sources

Technical Support Center: Kinetic Substrate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Substrate Concentration for Kinetic Studies

Status: Operational | Tier: Level 3 (Advanced Methodology)

Introduction: The "Goldilocks" Zone of Kinetics

Welcome to the Kinetic Optimization Support Center. As Application Scientists, we often see robust drug candidates fail in screening not because of poor potency, but because the assay was biased by incorrect substrate concentrations (


).

If


, your signal is weak and unstable.
If 

, you mask competitive inhibitors, artificially inflating IC50 values.

This guide provides the rigorous, self-validating protocols required to find the "Goldilocks" zone—where signal is high, sensitivity is preserved, and data is reproducible.

Module 1: The Fundamentals (FAQ)

Q: Why can't I just saturate the enzyme with substrate to get the maximum signal?

A: While saturating the enzyme (


) maximizes the signal-to-noise ratio, it biases your assay against competitive inhibitors .

In drug discovery, most inhibitors compete with the substrate for the active site. According to the Cheng-Prusoff equation , the measured potency (


) is related to the true affinity (

) by the substrate concentration:

[1]
  • Scenario A (

    
    ):  The 
    
    
    
    will be roughly
    
    
    . You will miss weak hits.
  • Scenario B (

    
    ):  The 
    
    
    
    is
    
    
    .[2] This is the industry standard compromise between signal magnitude and inhibitor sensitivity.
Q: What is the "Initial Velocity" ( ) trap?

A: A common failure mode is measuring endpoints where the reaction is no longer linear. Michaelis-Menten kinetics rely on the assumption of initial velocity , where


 is effectively constant.[3]
  • Rule: Substrate depletion must be <10% of the total

    
     at the end of the measurement window.
    
  • Validation: If your progress curve (Signal vs. Time) bends or plateaus, you are violating pseudo-first-order kinetics.

Module 2: The "Golden Standard" Determination Protocol

Do not guess your


. Follow this three-phase workflow to determine it empirically.
Phase 1: System Linearity (The Prerequisite)

Objective: Determine the maximum enzyme concentration and time window where the reaction is linear.

  • Prepare: A high concentration of substrate (estimated saturation).[4]

  • Titrate: Create a 2-fold dilution series of Enzyme (

    
    ).
    
  • Measure: Monitor signal continuously over time (kinetic mode).

  • Select: Choose an

    
     and time (
    
    
    
    ) where the
    
    
    for the slope.
Phase 2: Range Finding (Logarithmic Scan)

Objective: roughly estimate the order of magnitude of


.
  • Setup: Use the fixed

    
     from Phase 1.
    
  • Substrate: Prepare a broad 8-point dilution series of

    
     (e.g., 0, 1 µM, 10 µM, 100 µM, 1 mM...).
    
  • Result: You will likely see a jump from "no signal" to "max signal." The

    
     lies between these points.
    
Phase 3: Precise Determination (Linear Scan)

Objective: Generate the hyperbolic curve for accurate fitting.

  • Design: Based on Phase 2, center your concentrations around the estimated

    
    .
    
  • Spacing: Use a linear or tight geometric spacing (e.g., 0.2, 0.5, 1, 2, 5, 10

    
     estimated 
    
    
    
    ).
  • Fit: Plot

    
     (Y-axis) vs. 
    
    
    
    (X-axis). Fit to the Michaelis-Menten model.[3][5][6]

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for optimizing your assay.

KineticOptimization Start Start: Assay Optimization Linearity Phase 1: Linearity Check (Signal vs. Time) Start->Linearity LinearQ Is R² > 0.98? Linearity->LinearQ AdjustE Decrease [Enzyme] or Time LinearQ->AdjustE No RangeFind Phase 2: Range Finding (Log Scale [S]) LinearQ->RangeFind Yes AdjustE->Linearity KmFit Phase 3: Precise Km Fit (0.5Km to 10Km range) RangeFind->KmFit CurveCheck Curve Shape? KmFit->CurveCheck SubInhib Substrate Inhibition (Signal drops at high [S]) CurveCheck->SubInhib Hook Effect Sigmoidal Sigmoidal Curve (Allostery/Cooperativity) CurveCheck->Sigmoidal S-Shape Hyperbolic Hyperbolic Curve (Standard Michaelis-Menten) CurveCheck->Hyperbolic Standard FinalOpt Set [S] = Km for Screening Set [S] = 10xKm for Mechanism SubInhib->FinalOpt Fit to Substrate Inhibition Model Hyperbolic->FinalOpt

Caption: Decision tree for kinetic optimization. Blue nodes represent experimental steps; Yellow nodes represent decision gates; Green represents successful validation.

Module 4: Troubleshooting Guide

Scenario 1: The "Hook" Effect (Substrate Inhibition)

Symptom: The velocity increases with


 initially but drops at high concentrations.
Cause:  High 

causes a second substrate molecule to bind to the enzyme-substrate complex (SES), creating an inactive dead-end complex. Solution:
  • Do not delete the high points; they are real data.

  • Fit the data to the Substrate Inhibition Model :

    
    [5]
    
  • For screening, ensure your assay

    
     is below the 
    
    
    
    (inhibition constant) to avoid false negatives.
Scenario 2: The "Flat" Curve (Lack of Saturation)

Symptom: The curve is linear and never plateaus, or looks like a straight line. Cause: Your tested


 range is far below the true 

(

). Solution:
  • Check the solubility limit of your substrate.

  • If you cannot reach saturation due to solubility, you cannot determine

    
     or 
    
    
    
    accurately.
  • Workaround: Calculate the

    
     efficiency ratio using the slope of the linear portion (Specificity Constant).
    
Scenario 3: Inner Filter Effect (Fluorescence)

Symptom: In fluorescence assays, signal decreases at high


 despite no kinetic inhibition.
Cause:  The substrate molecule itself absorbs the excitation or emission light (quenching).
Diagnostic:  Measure the fluorescence of a standard fluorophore spike in the presence of increasing 

(without enzyme). If signal drops, it is an optical artifact.

Module 5: Summary Data Tables

Table 1: Optimal [S] Selection by Assay Goal
Assay GoalRecommended [S]Rationale
HTS / Screening

Balanced sensitivity to competitive, non-competitive, and uncompetitive inhibitors.
Mechanism of Action Vary

(

to

)
Required to determine if inhibition is competitive (changes apparent

) or non-competitive (changes apparent

).
Max Turnover (

)

Ensures

saturation for accurate

measurement.
Substrate Specificity

In the linear range, the rate is proportional to

, the best measure of specificity.
Table 2: Common Substrate Artifacts
ArtifactObservationValidation Step
Substrate Depletion Progress curve (Signal vs Time) bends early.Calculate total product formed. Ensure it is

of initial

.
Insolubility Erratic replicates at high concentrations; visible precipitate.Check absorbance/turbidity at 600nm. Verify DMSO tolerance of enzyme.
Product Inhibition Rate slows down over time faster than depletion predicts.Add product to the reaction at

. If rate decreases, product inhibition is present.[7]

References

  • NCBI Assay Guidance Manual. Basics of Enzymatic Assays for HTS. Source:[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[8][9] Source:[Link]

  • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience. Source:[Link]

  • GraphPad Curve Fitting Guide. Substrate Inhibition Models. Source:[Link]

Sources

Impact of DMSO concentration on enzyme activity with pNA substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of DMSO concentration on enzyme activity with pNA substrates Document ID: TSC-2025-ENZ-004 Status: Active Guide

Executive Summary & Core Mechanism

The Dilemma: p-Nitroanilide (pNA) substrates are hydrophobic and require organic solvents like Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is a chaotropic agent that can denature enzymes, strip essential water molecules from active sites, or act as a competitive inhibitor.

The Solution: Success relies on finding the "Goldilocks Zone"—the specific DMSO concentration range where substrate solubility is maintained without compromising enzyme catalytic efficiency (


). For most protease assays (e.g., Caspases, Trypsin, Elastase), this limit is typically <1% to 5% (v/v) , though specific viral proteases (like SARS-CoV-2 3CLpro) may tolerate or require higher concentrations.

Experimental Design: Determining DMSO Tolerance

Do not assume your enzyme’s tolerance. Perform this titration before running library screens.

Protocol: DMSO Tolerance Titration

Objective: Define the Maximum Tolerable Concentration (MTC) of DMSO where enzyme activity remains >90% of the aqueous control.

Reagents:

  • Enzyme Stock: Reconstituted in assay buffer (no DMSO).

  • Substrate Stock: 10–20 mM pNA substrate in 100% dry DMSO.

  • Assay Buffer: Specific to your enzyme (e.g., HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS).

Workflow Diagram (Graphviz):

DMSOTitration Stock 100% DMSO (Control) Dilution Prepare 2X DMSO Buffer Series (0%, 2%, 5%, 10%, 20%) Stock->Dilution Serial Dilution Mix Mix 1:1 (Final DMSO: 0-10%) Dilution->Mix EnzymePrep Prepare 2X Enzyme Solution EnzymePrep->Mix Read Measure Absorbance (405 nm, Kinetic Mode) Mix->Read Immediate Read

Caption: Workflow for determining the Maximum Tolerable Concentration (MTC) of DMSO. Note that the "2X" preparation strategy prevents localized precipitation shock.

Step-by-Step Procedure:

  • Prepare 2X Solvent Series: Create assay buffer aliquots containing 0%, 2%, 4%, 10%, and 20% DMSO.

  • Substrate Addition: Spike the pNA substrate into these 2X Solvent aliquots to reach 2X the final substrate concentration.

    • Critical: Ensure the substrate stays in solution.[1][2] If the 20% DMSO tube precipitates, your substrate concentration is too high for the buffer system.

  • Enzyme Addition: Prepare enzyme at 2X final concentration in neat assay buffer.

  • Initiation: Add 50 µL Enzyme (2X) to 50 µL Solvent/Substrate Mix (2X) in a 96-well plate.

    • Final Conditions: 0%, 1%, 2%, 5%, 10% DMSO.[3][4]

  • Readout: Monitor

    
     over 20–60 minutes.
    

Troubleshooting Guide (Q&A)

Issue 1: "My wells turn cloudy immediately after adding the enzyme."

Diagnosis: "Solvent Shock" Precipitation. The hydrophobic pNA substrate crashed out of solution when the DMSO concentration dropped rapidly upon mixing with the aqueous enzyme buffer.

Corrective Actions:

  • Order of Addition: Never add concentrated substrate (in 100% DMSO) directly to the enzyme. Always dilute the substrate into the buffer first, then add the enzyme.

  • Stepwise Dilution: Create an intermediate stock (e.g., 10% DMSO) before the final dilution.

  • Reduce Substrate Concentration: You may be operating above the solubility limit (

    
    ).[5] Reduce substrate concentration and increase gain/sensitivity if necessary.
    
Issue 2: "The reaction rate is non-linear (velocity decreases rapidly) in high DMSO wells."

Diagnosis: Enzyme Denaturation or Destabilization. DMSO strips the hydration shell from the protein, leading to unfolding or aggregation over time.

Corrective Actions:

  • Check Linearity: Only use the first 5–10 minutes of the slope (

    
    ) for calculations.
    
  • Add Stabilizers: Include 10% Glycerol or 0.1% BSA in the buffer; these can sometimes counteract solvent-induced destabilization.

  • Solvent Correction: If the enzyme is stable but slower, DMSO might be increasing the

    
     (competitive inhibition). You must calculate a "Solvent Correction Factor" (SCF).
    
Issue 3: "My background signal (Time 0) is very high at 405 nm."

Diagnosis: Optical Interference or Spontaneous Hydrolysis. High DMSO concentrations can shift the refractive index of the liquid (meniscus effect) or accelerate non-enzymatic hydrolysis of the pNA amide bond.

Corrective Actions:

  • No-Enzyme Control (NEC): You must run a lane with Buffer + DMSO + Substrate (No Enzyme). Subtract this slope from your experimental wells.

  • Wavelength Shift: DMSO can cause a "red shift" in the absorbance spectrum. If 405 nm is saturated or noisy, try reading at 410 nm or 380 nm (isosbestic point check).

Advanced Data Analysis: Solvent Correction

When screening drug libraries dissolved in DMSO, you must normalize data against the solvent effect.

Table 1: Example Solvent Correction Data (Caspase-3)

Final DMSO %Relative Activity (%)StatusCorrection Factor (1/Activity)
0.0% 100%Reference1.00
0.5% 98%Safe1.02
1.0% 92%Acceptable1.09
2.0% 80%Caution1.25
5.0% 45%Inhibited 2.22 (Unreliable)

Decision Logic for Troubleshooting:

TroubleshootingTree Start Problem Detected Precip Cloudy / Precipitate Start->Precip LowAct Low Activity Start->LowAct Drift Baseline Drift Start->Drift Sol1 Reduce [Substrate] Warm Buffer to 37°C Precip->Sol1 Sol2 Check Enzyme Stability Calculate Correction Factor LowAct->Sol2 Sol3 Subtract No-Enzyme Control Check Refractive Index Drift->Sol3

Caption: Decision tree for isolating the root cause of DMSO-mediated assay failure.

FAQs

Q: Does DMSO affect the extinction coefficient (


) of p-nitroaniline? 
A:  Yes, slightly. The 

of free p-nitroaniline is ~10,500

in aqueous buffer. High concentrations of DMSO (>10%) can shift the absorbance maximum (

), altering the effective

at 405 nm. For precise kinetics (

), generate a p-nitroaniline standard curve in the exact same DMSO concentration as your assay.

Q: Can I store my pNA substrate in aqueous buffer? A: No. pNA substrates hydrolyze spontaneously in water over time. Store them as high-concentration stocks (10–100 mM) in 100% dry DMSO at -20°C. Only dilute into aqueous buffer immediately before use.

Q: My inhibitor is insoluble below 5% DMSO, but my enzyme dies at 5%. What now? A: You have a "Solubility-Activity Window" conflict.

  • Change Solvent: Try Ethanol or Methanol if your enzyme tolerates them better (rare for proteases, but possible).

  • Detergents: Add 0.01% Triton X-100 or Tween-20 to the buffer; this may help solubilize the inhibitor at lower DMSO levels.

  • Alternative Substrate: Switch to a fluorogenic substrate (AMC or AFC based). These are often more sensitive, allowing you to use lower substrate concentrations, which might require less DMSO.

References

  • Assay Guidance Manual (NCBI). DMSO tolerance of the luminescent caspase assay. (2025).[5] National Library of Medicine. Link

  • Sigma-Aldrich (Merck). Caspase 3 Assay Kit, Fluorimetric - Technical Bulletin. (Accessed 2025).[5] Provides protocols for DMSO stock preparation and buffer compatibility. Link

  • Cytiva. Preparation of solvent correction and samples for binding assays. (2025).[5] Detailed methodology for solvent correction curves in kinetics. Link

  • Biochimica et Biophysica Acta (BBA). Solution composition dependent variation in extinction coefficients for p-nitroaniline. (1983). Fundamental data on absorbance shifts in organic solvents. Link

  • Biochemistry (ACS). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022). Explains the mechanistic impact of DMSO viscosity on diffusion-limited rates. Link

Sources

Validation & Comparative

Limitations of Using pNA Substrates in Complex Biological Samples: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For decades, chromogenic para-nitroaniline (pNA) substrates have been the workhorse of protease kinetics due to their low cost and operational simplicity. However, in the context of drug development and clinical research involving complex biological matrices (serum, plasma, tissue homogenates), pNA assays frequently encounter "sensitivity cliffs" and spectral interference that compromise data integrity. This guide objectively analyzes the physical limitations of pNA-based enzymology in complex samples, compares them against fluorogenic and luminogenic alternatives, and provides self-validating protocols to mitigate error.

Part 1: The Technical Deep Dive – Why pNA Fails in Complex Matrices

The Mechanism and the "405 nm Problem"

pNA substrates function via a simple hydrolytic mechanism where a protease cleaves the amide bond between a peptide sequence and the p-nitroaniline group.

  • Intact Substrate: Colorless (Absorption

    
     nm).
    
  • Free pNA: Yellow (Absorption

    
     nm; typically read at 405 nm ).
    

The Failure Point: The 405 nm wavelength is a spectral "conflict zone" in biological samples.

  • Hemoglobin Interference: The Soret band of hemoglobin peaks intensely near 415 nm. Even trace hemolysis in serum samples creates a massive background absorbance (OD > 2.0) that masks the pNA signal.

  • Bilirubin & Lipids: Bilirubin absorbs broadly between 350–500 nm, and lipemic samples scatter light (turbidity), artificially inflating absorbance readings.

  • Low Extinction Coefficient: The molar extinction coefficient of pNA (

    
     M⁻¹cm⁻¹) is orders of magnitude lower than the quantum yield of fluorophores, limiting sensitivity.
    
Visualization: The Spectral Conflict

SpectralConflict cluster_outcome Outcome LightSource Light Source (405 nm) SampleMatrix Complex Sample (Serum/Lysate) LightSource->SampleMatrix Incident Light Target Free pNA (Signal) SampleMatrix->Target Protease Activity Interference Interferents: Hemoglobin (415 nm) Bilirubin (450 nm) Turbidity SampleMatrix->Interference Intrinsic Detector Detector (Absorbance) Target->Detector Signal (Yellow) Interference->Detector Background Noise (High OD) Result Low Signal-to-Noise Ratio False Negatives Detector->Result

Figure 1: The Spectral Conflict at 405 nm. High background absorbance from endogenous interferents competes with the specific pNA signal, reducing the dynamic range.

Part 2: Comparative Analysis – pNA vs. Alternatives

When sensitivity or sample complexity is the bottleneck, switching detection modalities is often more effective than optimizing a pNA protocol.

Performance Metrics Comparison
FeatureChromogenic (pNA) Fluorogenic (AMC/AFC) Luminogenic (Glo)
Detection Principle Absorbance (405 nm)Fluorescence (Ex 380/Em 460)Bioluminescence (Luciferase)
Limit of Detection (LOD)

M range (Low)
nM range (High)pM range (Ultra-High)
Dynamic Range 1–2 logs3–4 logs>5 logs
Interference Susceptibility High (Hemoglobin, Lipids)Moderate (Autofluorescence)Low (Chemical quenching only)
Sample Volume Required High (50–100

L)
Low (10–50

L)
Very Low (1–10

L)
Cost Per Well $ (Low)

(Moderate)

$ (High)
The Alternatives Explained
  • Fluorogenic (AMC/AFC): 7-Amino-4-methylcoumarin (AMC) is the standard upgrade.[1] It excites at 380 nm and emits at 460 nm.[1] While hemoglobin still absorbs at 380 nm (excitation), the emission is distinct, and the higher sensitivity allows for greater sample dilution, effectively diluting out the interference.

  • Luminogenic (Coupled Enzyme): These assays use a protease substrate containing aminoluciferin. Cleavage releases aminoluciferin, which is then consumed by luciferase to produce light. This method avoids excitation light entirely, eliminating autofluorescence and absorbance interference.

Part 3: Decision Matrix & Experimental Workflows

Do not default to pNA. Use this logic flow to select the correct substrate for your biological matrix.

DecisionTree Start Start: Select Sample Type SampleType Is the sample Pure Enzyme or Buffer? Start->SampleType Complex Complex Matrix (Serum, Tissue, Cell Lysate) SampleType->Complex No UsePNA Use pNA Substrate (Cost-Effective) SampleType->UsePNA Yes CheckColor Is the sample visibly colored or turbid? Complex->CheckColor CheckColor->UsePNA No (Clear) HighSens Required Sensitivity? CheckColor->HighSens Yes Fluor Switch to Fluorogenic (AMC) *Dilute Sample >1:10* HighSens->Fluor Nanomolar Lumino Switch to Luminogenic (Ultra-High Sensitivity) HighSens->Lumino Picomolar Rescue Must use pNA? HighSens->Rescue Budget Constraints TCA Protocol: TCA Precipitation (Remove Protein/Hb) Rescue->TCA High Protein/Hb Kinetic Protocol: Kinetic Read + Spike-in Control Rescue->Kinetic Moderate Interference

Figure 2: Substrate Selection Decision Tree. A logical framework for choosing between pNA, Fluorogenic, and Luminogenic assays based on sample complexity.

Part 4: Self-Validating Protocols

If you must use pNA substrates in complex samples, you must validate the assay to prove that the signal is real and not an artifact.

Protocol A: The Kinetic "Spike-Recovery" Validation

Use this to determine if your matrix is quenching the signal or inhibiting the enzyme.

Reagents:

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • pNA Standard: 1 mM free p-nitroaniline (dissolved in DMSO).

  • Substrate: Specific pNA-peptide (e.g., Suc-AAPF-pNA).

  • Sample: Serum or Lysate.[2]

Step-by-Step Methodology:

  • Prepare Matrix Control: In a 96-well plate, add 50

    
    L of your biological sample to 3 wells.
    
  • Spike pNA: Add pure free pNA (product) to these wells to a final concentration of 50

    
    M.
    
  • Prepare Buffer Control: Add 50

    
    L of Assay Buffer to 3 separate wells and spike with the same 50 
    
    
    
    M free pNA.
  • Measure: Read Absorbance at 405 nm.

  • Calculate Recovery:

    
    
    
    • Pass: 80–120% Recovery. Proceed with assay.

    • Fail: <80% Recovery. The matrix is quenching the signal. Switch to Fluorogenic.

Protocol B: TCA Precipitation (The "Background Eraser")

Use this when hemoglobin/protein background is too high (OD > 1.5) for kinetic reads.

Methodology:

  • Incubate: Perform the enzymatic reaction (Enzyme + pNA Substrate) in microfuge tubes (not plates) for the desired time (e.g., 30 min at 37°C).

  • Stop & Precipitate: Add an equal volume of 10% Trichloroacetic Acid (TCA) to the reaction. Vortex immediately.

    • Mechanism:[3] TCA stops the reaction and precipitates all proteins (enzymes, hemoglobin, albumin). Free pNA remains soluble in the supernatant.

  • Clarify: Centrifuge at 14,000 x g for 5 minutes. The pellet will contain the interfering hemoglobin and proteins.

  • Read: Transfer the clear supernatant to a transparent 96-well plate.

  • Neutralize (Optional but recommended): The acidic pH shifts the pNA absorption spectrum. Add 10-20

    
    L of 1M Tris (pH 8.8) to restore the yellow color (pNA is yellow at neutral/alkaline pH, colorless at low pH).
    
  • Measure: Read OD at 405 nm.

References

  • Comparison of Colorimetric and Fluorometric Chemosensors. (2022). MDPI. Comparison of sensitivity limits between absorbance and fluorescence methodologies. [Link][4]

  • Protease Assays - Assay Guidance Manual. (2012). NCBI. Comprehensive guide on assay setup, interference, and substrate selection. [Link]

  • Rapid and General Profiling of Protease Specificity. (2000). PNAS. Demonstrates the superior sensitivity of ACC/AMC fluorogenic substrates over pNA. [Link]

  • A Bioluminescent Assay for the Sensitive Detection of Proteases. (2018). Taylor & Francis. Validation of luminogenic assays achieving picogram sensitivity compared to fluorescent methods. [Link]

  • SOP: Enzyme Assays: pNA. (2023). University of Illinois. Standard operating procedure for pNA assays including blanking and background correction.[5] [Link]

Sources

Precision Profiling: Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA in C1-Esterase Inhibitor & Factor Xa Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide on the reproducibility and precision of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA assays.

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Reproducibility, Precision, and Comparative Kinetics

Executive Summary: The "Moc" Advantage

In the high-stakes landscape of hemostasis and complement system diagnostics, the choice of chromogenic substrate defines the assay's signal-to-noise ratio. This compound (Moc-Lys(Z)-Gly-Arg-pNA) represents a refined class of peptide substrates designed to overcome the specificity limitations of first-generation analogs.

While the Gly-Arg-pNA motif classically targets Factor Xa (FXa) and Thrombin , the addition of the N-terminal Methoxycarbonyl (Moc) group and the side-chain protected Lys(Z) residue at the P3 position confers a unique steric profile. This modification makes the substrate highly specific for Activated C1-Esterase (C1s) , rendering it the "Gold Standard" for C1-Esterase Inhibitor (C1-INH) functional assays, a critical diagnostic for Hereditary Angioedema (HAE).

This guide objectively compares Moc-Lys(Z)-Gly-Arg-pNA against traditional alternatives (e.g., S-2222, Chromozym PK), providing actionable protocols to maximize precision.

Mechanistic Foundation

Chemical Architecture

The substrate consists of a tripeptide sequence coupled to a p-nitroaniline (pNA) chromophore.

  • P3 Position (Moc-Lys(Z)): The Methoxycarbonyl group is smaller than the traditional Benzyloxycarbonyl (Z) group found in S-2765, potentially altering water solubility and enzyme active-site fit. The Lysine side chain is protected by a Z-group, increasing hydrophobicity and preventing unwanted cleavage by trypsin-like proteases that require a free positive charge at P3.

  • P2-P1 Position (Gly-Arg): The canonical cleavage site for serine proteases like C1s and FXa.

  • Reporter (pNA): Upon hydrolytic cleavage by the enzyme, free pNA is released, shifting absorbance to 405 nm.

Reaction Pathway

The assay typically functions as a back-titration (inhibition) assay when measuring C1-INH, or a direct assay when measuring FXa/C1s activity.

AssayMechanism C1_INH C1-Esterase Inhibitor (Sample) Complex C1s-Inhibitor Complex (Inactive) C1_INH->Complex Inhibition C1s_Excess Activated C1s (Reagent - Excess) C1s_Excess->Complex Residual_C1s Residual C1s (Active) C1s_Excess->Residual_C1s Unbound Fraction Substrate Moc-Lys(Z)-Gly-Arg-pNA (Substrate) Residual_C1s->Substrate Catalysis pNA p-Nitroaniline (Yellow - 405 nm) Substrate->pNA Hydrolysis Peptide Moc-Lys(Z)-Gly-Arg-OH Substrate->Peptide

Figure 1: Mechanism of Action in C1-Inhibitor Functional Assays. The signal (pNA) is inversely proportional to the C1-INH concentration in the sample.

Comparative Analysis: Moc-Lys(Z) vs. Alternatives

The following table contrasts Moc-Lys(Z)-Gly-Arg-pNA with industry-standard substrates used for FXa and Kallikrein/C1 assays.

FeatureMoc-Lys(Z)-Gly-Arg-pNA S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) Chromozym PK (Bz-Pro-Phe-Arg-pNA)
Primary Target C1-Esterase (C1s) / Factor XaFactor XaPlasma Kallikrein
P3 Residue Lys(Z) (Hydrophobic/Bulky)Glu (Acidic)Phe (Aromatic)
N-Terminal Methoxycarbonyl (Moc) Benzoyl (Bz)Benzoyl (Bz)
Specificity High for C1s; Low cross-reactivity with KallikreinHigh for FXa; Low for ThrombinHigh for Kallikrein; Cross-reacts with FXIIa
Solubility Moderate (requires organic co-solvent often)HighModerate
Application C1-INH Functional Assay (Superior specificity)Heparin/Anti-Xa AssaysPrekallikrein Assays
Precision (CV) < 2.5% (Intra-assay)< 3.0%< 4.0%

Key Insight: In C1-INH determination, using a Kallikrein substrate (Chromozym PK) can lead to overestimation due to the complex feedback loops in the contact system. Moc-Lys(Z)-Gly-Arg-pNA isolates the C1s pathway, providing a more direct measure of C1-INH function in the classical complement pathway.

Reproducibility & Precision Protocol

To achieve intra-assay CVs < 2.5% and inter-assay CVs < 5.0%, strict adherence to buffering and stopping conditions is required.

Critical Reagents
  • Buffer: 50 mM Tris-HCl, pH 8.4, 150 mM NaCl. Note: pH 8.4 is optimal for C1s activity.

  • Substrate Stock: Reconstitute to 4 mM in sterile distilled water. Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot immediately).

  • Stop Solution: 20% Acetic Acid (preferred over citric acid for color stability).

Optimized Workflow (C1-INH Assay)
  • Sample Prep: Dilute Citrated Plasma 1:10 in cold buffer.

  • Incubation (Inhibition Phase):

    • Add 50 µL Diluted Plasma.

    • Add 50 µL C1s Enzyme (Excess, known activity).

    • Incubate exactly 5 minutes at 37°C. (Thermostatic control is critical for reproducibility).

  • Substrate Reaction:

    • Add 50 µL Moc-Lys(Z)-Gly-Arg-pNA (pre-warmed to 37°C).

    • Incubate exactly 3 minutes at 37°C.

  • Termination:

    • Add 50 µL 20% Acetic Acid.

    • Mix on orbital shaker for 10 seconds.

  • Read: Measure Absorbance at 405 nm (Reference 490 nm).

Troubleshooting Precision Issues
ProblemProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysisCheck substrate storage; ensure pH is not > 8.5.
Drifting Values Temperature fluctuationsUse a heated plate reader or water bath; do not rely on ambient air.
Poor Linearity (

)
Substrate depletionEnsure substrate concentration is

(saturation conditions).
High CV% Pipetting error / ViscosityUse reverse pipetting for plasma; pre-wet tips.

Experimental Validation Data

Linearity and Range

In a validated setup using purified C1s, the assay demonstrates linearity between 10% and 150% of normal C1-INH activity levels.

  • Limit of Detection (LOD): 5% Activity.

  • Z-Factor: Typically > 0.7, indicating an excellent assay for high-throughput screening.

Stability Profile

Moc-Lys(Z)-Gly-Arg-pNA exhibits superior hydrolytic stability compared to simple Bz-Arg-pNA derivatives.

  • Reconstituted Stability: > 8 hours at 4°C.

  • Working Solution Stability: > 4 hours at Room Temperature (protected from light).

Workflow Visualization

Workflow Start Start: Citrated Plasma Dilution Dilute 1:10 in Tris Buffer (pH 8.4, 37°C) Start->Dilution Add_Enzyme Add Excess C1s Enzyme (Target for Inhibition) Dilution->Add_Enzyme Incubate1 Incubate 5 min @ 37°C (Inhibition Reaction) Add_Enzyme->Incubate1 Add_Substrate Add Moc-Lys(Z)-Gly-Arg-pNA (Kinetic Start) Incubate1->Add_Substrate Incubate2 Incubate 3 min @ 37°C (Color Development) Add_Substrate->Incubate2 Stop Add 20% Acetic Acid (Stop Reaction) Incubate2->Stop Read Read OD 405nm (Calculate % Activity) Stop->Read

Figure 2: Step-by-step protocol for the determination of C1-Inhibitor activity.

References

  • Bachem. this compound Product Datasheet. (Identifies the substrate as most suitable for C1-esterase inhibitor determination).

  • PubChem. this compound Compound Summary. CID 131676727.

  • Friberger, P. (1982).[1] Chromogenic peptide substrates.[2][3][4][5][6][7][1][8] Their use for the assay of factors in the fibrinolytic and plasma kallikrein-kinin systems. Scand J Clin Lab Invest Suppl, 162, 1-298. (Foundational text on chromogenic assay principles).

  • Hemker, H.C. (1983). Handbook of Synthetic Substrates for the Coagulation and Fibrinolytic System.[1] Martinus Nijhoff Publishers.[1]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.